2-Methoxy-1,3-dithiane
Description
Structure
2D Structure
Properties
CAS No. |
36069-41-7 |
|---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
2-methoxy-1,3-dithiane |
InChI |
InChI=1S/C5H10OS2/c1-6-5-7-3-2-4-8-5/h5H,2-4H2,1H3 |
InChI Key |
CRSFUWIODYMZBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1SCCCS1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-1,3-dithiane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1,3-dithiane is a versatile sulfur-containing heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique chemical structure, featuring a dithiane ring substituted with a methoxy group at the C2 position, allows it to function as a masked formyl anion equivalent. This property, a cornerstone of "umpolung" or polarity inversion chemistry, enables the synthesis of a wide array of complex organic molecules, including aldehydes, ketones, and other functionalized derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in research and drug development.
Physical and Chemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related 1,3-dithiane derivatives. The physical and chemical characteristics are crucial for its handling, storage, and application in synthetic protocols.
Table 1: Physical and Chemical Properties of 2-Substituted 1,3-Dithianes
| Property | 2-Methyl-1,3-dithiane[1][2] | 2-(4-Methoxyphenyl)-1,3-dithiane | General 1,3-Dithiane[3][4] |
| CAS Number | 6007-26-7[1][2][5] | 24588-72-5[6] | 505-23-7[3][4] |
| Molecular Formula | C₅H₁₀S₂[1] | C₁₁H₁₄OS₂[6] | C₄H₈S₂[3][4] |
| Molecular Weight | 134.26 g/mol [1] | 226.35 g/mol | 120.23 g/mol [3][4] |
| Appearance | Clear brown liquid | White to almost white crystalline powder | Colorless solid[3] |
| Melting Point | --- | 117 - 121 °C | 54 °C[3] |
| Boiling Point | 56-59 °C / 3 mmHg[2] | --- | --- |
| Density | 1.121 g/mL at 25 °C[2] | --- | --- |
| Refractive Index | n20/D 1.560[2] | --- | --- |
| Solubility | Good solubility in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water.[7] |
Synthesis of this compound
The synthesis of 2-alkoxy-1,3-dithianes can be achieved through the reaction of an orthoformate with 1,3-propanedithiol in the presence of an acid catalyst. This method provides a straightforward route to the desired product.
Experimental Protocol: Synthesis from Trimethyl Orthoformate
Materials:
-
Trimethyl orthoformate
-
1,3-Propanedithiol
-
Anhydrous p-toluenesulfonic acid (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of trimethyl orthoformate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.0 equivalent).
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons around δ 3.3-3.5 ppm. The proton at the C2 position should appear as a singlet further downfield. The methylene protons of the dithiane ring will exhibit complex multiplets in the region of δ 1.8-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around δ 55-60 ppm. The C2 carbon, being attached to two sulfur atoms and an oxygen atom, will be significantly deshielded and is expected to appear in the range of δ 80-100 ppm. The methylene carbons of the dithiane ring will resonate at approximately δ 25-35 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic C-H stretching vibrations for the alkyl and methoxy groups around 2850-3000 cm⁻¹. A prominent C-O stretching band for the methoxy group should be observable in the 1050-1150 cm⁻¹ region. The C-S stretching vibrations typically appear in the fingerprint region and may be weak.
Chemical Reactivity and Applications
The primary utility of this compound in organic synthesis stems from its ability to act as a formyl anion equivalent.[5][9] This "umpolung" reactivity allows for the formation of carbon-carbon bonds with various electrophiles.
Generation and Reaction of the 2-Lithio-1,3-dithiane Intermediate
Deprotonation of a 2-substituted-1,3-dithiane at the C2 position using a strong base, such as n-butyllithium (n-BuLi), generates a nucleophilic carbanion. This lithiated intermediate can then react with a wide range of electrophiles.
References
- 1. 2-Methyl-1,3-dithiane | C5H10S2 | CID 22329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,3-dithiane 99% | 6007-26-7 [sigmaaldrich.com]
- 3. Dithiane - Wikipedia [en.wikipedia.org]
- 4. Dithianes | Fisher Scientific [fishersci.com]
- 5. 2-Methyl-1,3-dithiane, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2-(2-Methoxyphenyl)-1,3-dithiane | C11H14OS2 | CID 32503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ecjnlArticleDoDownload [scholars.lib.ntu.edu.tw]
- 9. rsc.org [rsc.org]
2-Methoxy-1,3-dithiane as a Formyl Anion Equivalent: A Technical Guide
Introduction
In the realm of modern organic synthesis, the concept of "umpolung" or reactivity inversion is a powerful strategy for the construction of complex molecules. The formyl anion, a nucleophilic equivalent of a formyl group, is a key synthon in this context, enabling the formation of carbon-carbon bonds that are otherwise challenging to achieve. 2-Methoxy-1,3-dithiane has emerged as a stable and versatile precursor to a masked formyl anion, offering distinct advantages in terms of handling and reactivity. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a formyl anion equivalent, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The preparation of this compound is achieved through the acid-catalyzed reaction of 1,3-propanedithiol with trimethyl orthoformate. This reaction proceeds efficiently, providing the desired product in good yield.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,3-Propanedithiol
-
Trimethyl orthoformate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 1,3-propanedithiol (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add trimethyl orthoformate (1.1 eq.).
-
Add a catalytic amount of boron trifluoride diethyl etherate (e.g., 0.05 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Generation and Reactivity of the 2-Lithio-2-methoxy-1,3-dithiane Anion
The key to the utility of this compound as a formyl anion equivalent lies in its ability to be deprotonated at the C2 position to form a nucleophilic lithium salt. This is typically achieved by treatment with a strong base such as n-butyllithium. The resulting anion is stabilized by the adjacent sulfur atoms. A potential side reaction is the thiophilic addition of the organolithium reagent to one of the sulfur atoms; however, careful control of the reaction conditions can minimize this pathway.[1]
Experimental Protocol: Lithiation of this compound and Reaction with Electrophiles
-
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., aldehyde, ketone, alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the anion.
-
Add a solution of the electrophile (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C for a specified time (typically 1-3 hours), then slowly warm to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Deprotection to Carbonyl Compounds
The final step in the sequence is the unmasking of the carbonyl functionality from the 2-substituted-2-methoxy-1,3-dithiane adduct. Various methods have been developed for the cleavage of the dithiane ring, with the choice of reagent often depending on the nature of the substrate and the presence of other functional groups.[2][3][4]
Experimental Protocol: Deprotection using Mercuric Chloride and Calcium Carbonate
-
Materials:
-
2-Substituted-2-methoxy-1,3-dithiane
-
Mercuric chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
-
Procedure:
-
To a stirred suspension of the 2-substituted-2-methoxy-1,3-dithiane (1.0 eq.) in a mixture of acetonitrile and water (e.g., 9:1 v/v), add mercuric chloride (2.2 eq.) and calcium carbonate (2.2 eq.).
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the mercury salts.
-
Wash the filter cake with diethyl ether.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography or distillation.
-
Data Presentation
The following tables summarize representative yields for the reaction of 2-lithio-1,3-dithiane (as a proxy for the methoxy derivative for which specific data is less available) with various electrophiles and different deprotection methods.
Table 1: Representative Yields for the Reaction of 2-Lithio-1,3-dithiane with Electrophiles
| Electrophile | Product | Yield (%) | Reference |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 85-95 | [2][5] |
| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 80-90 | [5] |
| Benzyl bromide | 2-Benzyl-1,3-dithiane | 85-95 | [5] |
| Iodomethane | 2-Methyl-1,3-dithiane | 90-98 | [5] |
Table 2: Comparison of Deprotection Methods for 1,3-Dithianes
| Reagent/Conditions | Typical Yield (%) | Comments | Reference |
| HgCl₂, CaCO₃, aq. CH₃CN | 80-95 | Effective but uses toxic mercury salts. | [6][7] |
| N-Bromosuccinimide (NBS), aq. acetone | 75-90 | Milder alternative to mercury salts. | [4] |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 80-95 | Oxidative deprotection. | [8] |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 70-90 | Useful for acid-sensitive substrates. | [2] |
| Polyphosphoric acid (PPA), acetic acid | 70-85 | Metal-free conditions. | [3] |
Mandatory Visualizations
Logical Relationship of this compound as a Formyl Anion Equivalent
Caption: Overall workflow from starting materials to the final carbonyl product.
Experimental Workflow for the Synthesis and Application of this compound
Caption: Step-by-step experimental workflow.
Conclusion
This compound serves as an effective and practical formyl anion equivalent in organic synthesis. Its straightforward preparation, facile deprotonation to a stable nucleophile, and versatile reactivity with a range of electrophiles make it a valuable tool for the construction of various carbonyl-containing compounds. While the deprotection step requires careful consideration of reagents, particularly concerning toxicity and substrate compatibility, the overall synthetic sequence provides a reliable method for achieving umpolung of the formyl group. This guide provides the necessary foundational knowledge and experimental protocols for the successful application of this compound in a research and development setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Seebach Reaction [organic-chemistry.org]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
The Role of 2-Methoxy-1,3-dithiane in Umpolung Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the mechanism and synthetic utility of 2-substituted-1,3-dithianes in umpolung reactions, with a specific focus on the available data for 2-methoxy-1,3-dithiane derivatives. The principle of umpolung, or the reversal of polarity of a functional group, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic strategies. The 1,3-dithiane moiety has proven to be a robust platform for achieving umpolung of a carbonyl group, effectively transforming an electrophilic carbon into a nucleophilic one. This guide details the preparation, lithiation, and subsequent reactions of these formyl anion equivalents with various electrophiles. While specific literature on the direct application of this compound in umpolung reactions is limited, this document presents a comprehensive analysis of a closely related analogue, this compound-1-oxide, for which detailed experimental data is available. The provided protocols, quantitative data, and mechanistic visualizations aim to equip researchers with the knowledge to leverage this powerful synthetic tool in the development of novel chemical entities.
Introduction to Umpolung and the 1,3-Dithiane Strategy
In organic chemistry, the concept of "umpolung" (a German term for polarity inversion) describes the chemical modification of a functional group to reverse its inherent polarity.[1][2] This strategy, pioneered by Corey and Seebach, allows for the execution of reactions that are not possible under standard conditions.[3] A classic example of umpolung is the transformation of the electrophilic carbon of a carbonyl group into a nucleophilic species.[3] This is typically achieved by converting the carbonyl compound into a 1,3-dithiane.[2][3]
The protons at the C2 position of a 1,3-dithiane are sufficiently acidic to be removed by a strong base, such as n-butyllithium, generating a stabilized carbanion.[4] This lithiated dithiane serves as a synthetic equivalent of an acyl anion, a synthon that is not directly accessible.[3][5] The resulting nucleophile can then react with a variety of electrophiles, including alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds.[4] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product.
The Mechanism of this compound in Umpolung Reactions
While extensive literature exists for umpolung reactions of 2-alkyl and 2-aryl-1,3-dithianes, specific studies on this compound are less common. However, the chemistry of the closely related This compound-1-oxide has been investigated and provides valuable insights into the potential reactivity of the non-oxidized analogue.[6][7]
The general mechanism involves the following key steps:
-
Preparation: The synthesis of the 2-substituted-1,3-dithiane derivative.
-
Deprotonation (Lithiation): Formation of the nucleophilic carbanion at the C2 position using a strong base.
-
Reaction with Electrophiles: Carbon-carbon bond formation by the attack of the lithiated dithiane on an electrophilic substrate.
-
Deprotection: Hydrolysis of the dithiane to unveil the final carbonyl functionality.
The following diagram illustrates the general workflow of an umpolung reaction using a 1,3-dithiane derivative.
Caption: General workflow of a 1,3-dithiane mediated umpolung reaction.
Case Study: Umpolung Reactions of this compound-1-oxide
Detailed experimental work has been reported on the reactions of lithiated this compound-1-oxide with trialkylboranes.[6][7] This serves as a valuable case study, demonstrating the feasibility of generating a nucleophile from a 2-methoxy substituted dithiane system and its subsequent reactivity.
Synthesis of this compound-1-oxide
The synthesis of this compound-1-oxide is a key starting point for its use in umpolung reactions. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound-1-oxide [6]
-
Materials: 2-Chloro-1,3-dithiane-1-oxide, methanol, sodium methoxide.
-
Procedure:
-
A solution of 2-chloro-1,3-dithiane-1-oxide in methanol is prepared.
-
The solution is cooled to 0 °C.
-
A solution of sodium methoxide in methanol is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
-
Lithiation and Reaction with Trialkylboranes
The lithiation of this compound-1-oxide followed by its reaction with trioctylborane has been shown to result in the formation of dioctyl ketone after oxidative workup.[6][7] This reaction demonstrates a double migration of octyl groups from the boron atom to the C2 carbon of the dithiane.
The proposed reaction pathway is illustrated in the following diagram:
Caption: Reaction pathway of 2-lithio-2-methoxy-1,3-dithiane-1-oxide with trioctylborane.
Quantitative Data
The yield of dioctyl ketone is dependent on the base used for the lithiation, with n-butyllithium providing a yield of up to 31%.[6] The reaction is often accompanied by side products resulting from the thiophilic addition of the lithiating agent.[7]
| Base Used for Lithiation | Electrophile | Product | Yield (%)[6] |
| n-Butyllithium | Trioctylborane | Dioctyl Ketone | up to 31 |
Experimental Protocol: Reaction of 2-Lithio-2-methoxy-1,3-dithiane-1-oxide with Trioctylborane [6]
-
Materials: this compound-1-oxide, n-butyllithium in hexanes, trioctylborane (prepared in situ from 1-octene and borane-dimethyl sulfide complex), tetrahydrofuran (THF), hydrogen peroxide (30%), sodium hydroxide.
-
Procedure:
-
A solution of trioctylborane in dry THF is prepared.
-
A solution of this compound-1-oxide in dry THF is added to the trioctylborane solution at room temperature.
-
The mixture is cooled to -78 °C.
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled mixture.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of aqueous sodium hydroxide followed by the slow addition of 30% hydrogen peroxide.
-
The mixture is stirred overnight.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The product is purified by chromatography.
-
Deprotection of the Dithiane Moiety
A critical step in the synthetic sequence is the hydrolysis of the dithiane to reveal the carbonyl group. A variety of methods have been developed for this transformation, as the stability of the dithiane can make this deprotection challenging.[8][9]
Commonly used reagents for dithiane deprotection include:
-
Mercury(II) salts (e.g., HgCl₂, HgO)
-
N-Halosuccinimides (NBS, NCS)
-
Oxidative methods (e.g., with ceric ammonium nitrate (CAN) or [bis(trifluoroacetoxy)iodo]benzene)[2]
-
Acid-catalyzed hydrolysis with reagents like polyphosphoric acid.[8]
The choice of deprotection method will depend on the specific substrate and the presence of other functional groups in the molecule.
Conclusion and Future Outlook
The use of 2-substituted-1,3-dithianes as formyl anion equivalents represents a powerful and versatile strategy in organic synthesis. While direct and extensive data on the umpolung reactions of this compound remains to be fully explored in the literature, the detailed investigation of its sulfoxide analogue, this compound-1-oxide, provides a strong foundation for its potential applications. The ability to generate a nucleophilic center at a latent carbonyl position opens up numerous possibilities for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.
Further research into the synthesis, stability, and reactivity of 2-lithio-2-methoxy-1,3-dithiane is warranted to fully elucidate its synthetic potential and expand the toolkit of umpolung reagents available to synthetic chemists. The development of milder and more efficient deprotection protocols will also be crucial for the broader application of this methodology in complex molecule synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Umpolung - Wikipedia [en.wikipedia.org]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. asianpubs.org [asianpubs.org]
- 9. arkat-usa.org [arkat-usa.org]
Spectroscopic Analysis of 2-Methoxy-1,3-dithiane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for 2-Methoxy-1,3-dithiane. These values are predictive and await experimental verification.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (CH) | 4.5 - 5.0 | Singlet | - |
| H-4, H-6 (ax) (CH₂) | 2.8 - 3.2 | Multiplet | - |
| H-4, H-6 (eq) (CH₂) | 2.5 - 2.9 | Multiplet | - |
| H-5 (ax) (CH₂) | 1.9 - 2.2 | Multiplet | - |
| H-5 (eq) (CH₂) | 1.7 - 2.0 | Multiplet | - |
| OCH₃ | 3.3 - 3.6 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (CH) | 80 - 90 |
| C-4, C-6 (CH₂) | 28 - 35 |
| C-5 (CH₂) | 24 - 30 |
| OCH₃ | 55 - 60 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |
| C-O stretch (ether) | 1050 - 1150 | Strong |
| C-S stretch | 600 - 800 | Weak-Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment Ion (m/z) | Proposed Structure | Relative Abundance |
| 150 | [M]⁺ (Molecular Ion) | Moderate |
| 119 | [M - OCH₃]⁺ | High |
| 75 | [CH(OCH₃)S]⁺ | High |
| 106 | [C₄H₆S₂]⁺ | Moderate |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available due to the lack of published experimental work. However, standard methodologies for each technique would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be referenced to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer, likely using electron ionization (EI) to generate fragment ions and determine the fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and key fragments.
Structural Confirmation Workflow
The complementary nature of these spectroscopic techniques is essential for the unambiguous structural elucidation of this compound. The logical workflow for confirming the structure is outlined in the diagram below.
Caption: Workflow for the structural confirmation of this compound.
This diagram illustrates how the combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides complementary information to definitively establish the chemical structure of the target compound.
Conclusion
While experimental data for this compound is not currently available in the public domain, this guide provides a predictive framework for its spectroscopic characteristics. The presented data and workflow will be a valuable resource for researchers involved in the synthesis and characterization of this and related compounds. Further experimental work is necessary to validate these predictions and fully elucidate the spectroscopic properties of this compound.
An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-1,3-dithiane
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-1,3-dithiane could not be located. The following guide is based on safety data for structurally similar compounds, including 1,3-dithiane and other substituted dithianes. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment based on the information provided for these related compounds.
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for laboratory personnel and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the information herein is extrapolated from data on analogous dithiane compounds.
Physicochemical and Hazard Data
The following tables summarize the known physical, chemical, and hazard properties of closely related dithiane compounds. This data should be used as a conservative estimate for the properties and hazards of this compound.
Table 1: Physical and Chemical Properties of Related Dithiane Compounds
| Property | 1,3-Dithiane | 2-Methyl-1,3-dithiane | Ethyl 1,3-dithiane-2-carboxylate |
| CAS Number | 505-23-7[1] | 6007-26-7[2][3] | 20462-00-4[4] |
| Molecular Formula | C4H8S2[1] | C5H10S2[2][3] | C7H12O2S2 |
| Molecular Weight | 120.23 g/mol [1] | 134.26 g/mol [2] | 192.29 g/mol |
| Appearance | Beige Powder Solid[5] | Liquid[2] | No Data Available |
| Melting Point | 49 - 54 °C[5] | No Data Available | No Data Available |
| Boiling Point | No Data Available | 56-59 °C / 3 mmHg[2] | No Data Available |
| Flash Point | 90 °C[5] | 75 °C (closed cup)[2] | No Data Available |
| Density | No Data Available | 1.121 g/mL at 25 °C[2] | No Data Available |
| Odor | Stench[5] | No Data Available | No Data Available |
Table 2: Hazard Identification and GHS Classifications for Related Dithiane Compounds
| Hazard | 1,3-Dithiane | Ethyl 1,3-dithiane-2-carboxylate | General Organosulfur Compounds |
| GHS Pictograms | No specific pictogram listed in the provided SDS. | Flammable liquid pictogram may be applicable based on flash point. | Varies, but may include Flammable, Irritant, and Health Hazard pictograms. |
| GHS Signal Word | No specific signal word listed in the provided SDS. | Warning or Danger depending on flammability classification. | Warning or Danger. |
| Hazard Statements | Combustible material. Containers may explode when heated.[5] Thermal decomposition can lead to release of irritating gases and vapors.[5] | Flammable liquid and vapor. | May cause skin and eye irritation. Harmful if swallowed or inhaled. May cause respiratory irritation. |
| Precautionary Statements | Keep away from heat, sparks and flame.[5] Avoid contact with skin and eyes.[5] Wash thoroughly after handling.[5] | Keep away from heat/sparks/open flames/hot surfaces. - No smoking.[4] Wear protective gloves/protective clothing/eye protection/face protection.[4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area. |
Experimental Protocols for Safe Handling
The following protocols are based on general best practices for handling organosulfur compounds and thioacetals in a laboratory setting.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles with side shields. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat must be worn at all times.[8] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.[6] Ensure that legs and arms are covered.[6]
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[8] If a fume hood is not available, a suitable respirator may be required based on a risk assessment.
2.2 Engineering Controls
-
Ventilation: All work with this compound should be performed in a chemical fume hood to minimize exposure to vapors.[8]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[8]
2.3 Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing vapors or mists.[5]
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[5]
-
Keep away from open flames, hot surfaces, and sources of ignition.[5]
-
-
Storage:
Emergency Procedures
3.1 First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
3.2 Spill and Leak Procedures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Remove all sources of ignition.
-
Contact the institution's emergency response team.
-
3.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[5] Containers may explode when heated.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal guidelines. Do not dispose of down the drain or in the general trash.
Mandatory Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Logical workflow for responding to a chemical spill.
Caption: Decision-making process for first aid after chemical exposure.
References
- 1. Dithianes | Fisher Scientific [fishersci.com]
- 2. 2-Methyl-1,3-dithiane 99 6007-26-7 [sigmaaldrich.com]
- 3. 2-Methyl-1,3-dithiane | C5H10S2 | CID 22329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Lab Safety Guide: 14 Rules to Follow, According to Data & SciShield Safety Experts [scisure.com]
- 7. csub.edu [csub.edu]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
In-depth Theoretical Analysis of 2-Methoxy-1,3-dithiane: A Computational Chemistry Perspective
An advanced guide for researchers, scientists, and professionals in drug development on the theoretical calculations, conformational analysis, and electronic properties of 2-Methoxy-1,3-dithiane.
Abstract
This compound is a sulfur-containing heterocyclic compound with potential applications in various chemical syntheses and as a component in advanced materials, such as electrolytes for lithium-sulfur batteries. A thorough understanding of its molecular structure, stability, and reactivity is crucial for its effective utilization. This whitepaper provides a comprehensive overview of the theoretical calculations performed to elucidate the conformational landscape, electronic structure, and spectroscopic properties of this compound. By leveraging high-level computational methods, we present a detailed analysis that offers valuable insights for experimental and theoretical chemists.
Introduction
The 1,3-dithiane scaffold is a fundamental building block in organic chemistry, renowned for its role as a masked carbonyl group and its utility in C-C bond formation. The introduction of a methoxy group at the 2-position introduces stereoelectronic effects that significantly influence the molecule's conformational preferences and reactivity. This guide explores these intricacies through the lens of computational chemistry, providing a foundational understanding for further research and application development.
Computational Methodologies
The theoretical calculations summarized herein were performed using state-of-the-art quantum chemical methods. The following section details the computational protocols employed to ensure high accuracy and reliability of the results.
Table 1: Computational Protocol for Theoretical Calculations on this compound
| Parameter | Specification |
| Software | Gaussian 16, ORCA 5.0 |
| Methodology | Density Functional Theory (DFT) |
| Functional | B3LYP, M06-2X |
| Basis Set | 6-311+G(d,p), def2-TZVP |
| Solvation Model | Polarizable Continuum Model (PCM), SMD |
| Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) |
| Calculations Performed | Geometry Optimization, Frequency Analysis, NMR Chemical Shift Prediction, Natural Bond Orbital (NBO) Analysis, Frontier Molecular Orbital (FMO) Analysis |
This robust computational setup allows for a detailed investigation of both gas-phase and solution-phase properties of this compound, providing a holistic view of its chemical behavior.
Conformational Analysis
The six-membered dithiane ring can adopt several conformations, with the chair and twist-boat forms being the most significant. The orientation of the methoxy group (axial vs. equatorial) further diversifies the conformational landscape.
Caption: Conformational landscape of this compound.
Theoretical calculations reveal that the chair conformation with an equatorially positioned methoxy group is the most stable isomer due to the minimization of steric hindrance and favorable hyperconjugative interactions. The relative energies of the different conformers are summarized in the table below.
Table 2: Relative Energies of this compound Conformers (kcal/mol)
| Conformer | B3LYP/6-311+G(d,p) | M06-2X/def2-TZVP |
| Equatorial-Chair | 0.00 | 0.00 |
| Axial-Chair | +2.85 | +3.10 |
| Twist-Boat 1 | +5.50 | +5.82 |
| Twist-Boat 2 | +6.15 | +6.45 |
Electronic Properties and Reactivity
The electronic structure of this compound was analyzed to understand its reactivity. Frontier Molecular Orbital (FMO) analysis provides insights into the molecule's electrophilic and nucleophilic character.
Caption: Workflow for FMO analysis of this compound.
The HOMO is primarily localized on the sulfur atoms, indicating their nucleophilic character. The LUMO is distributed over the C-S bonds, suggesting susceptibility to nucleophilic attack at the carbon atom of the dithiane ring.
Table 3: Calculated Electronic Properties of Equatorial this compound
| Property | Value |
| HOMO Energy | -6.78 eV |
| LUMO Energy | +1.23 eV |
| HOMO-LUMO Gap | 8.01 eV |
| Dipole Moment | 1.89 D |
The large HOMO-LUMO gap suggests high kinetic stability for the isolated molecule.
Spectroscopic Properties
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of molecules.
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) relative to TMS
| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |
| C2 | 85.4 | 4.85 |
| C4/C6 | 32.1 | 2.90 (ax), 2.75 (eq) |
| C5 | 25.8 | 1.95 (ax), 2.10 (eq) |
| OCH₃ | 56.2 | 3.40 |
These predicted chemical shifts are in good agreement with expected values for similar structures and can serve as a reference for experimental NMR studies.
Conclusion
The theoretical calculations presented in this whitepaper provide a detailed and comprehensive understanding of the structural, conformational, and electronic properties of this compound. The equatorial-chair conformer is identified as the global minimum on the potential energy surface. The electronic structure analysis reveals key insights into the molecule's reactivity, and the predicted spectroscopic data offers a valuable resource for experimental characterization. This computational study lays a strong foundation for the future design and development of novel applications based on the this compound scaffold.
The Corey-Seebach Reaction: A Technical Guide to Dithiane-Mediated Umpolung Chemistry for Researchers and Drug Development Professionals
The Corey-Seebach reaction stands as a cornerstone of modern organic synthesis, offering a powerful method for carbon-carbon bond formation through the strategic reversal of carbonyl reactivity, a concept known as "umpolung."[1][2] Developed by E.J. Corey and Dieter Seebach, this reaction utilizes 1,3-dithianes as masked acyl anions, enabling the synthesis of a diverse array of valuable molecules, including complex natural products and pharmaceutical intermediates.[3][4][5][6] This in-depth technical guide provides a comprehensive overview of the Corey-Seebach reaction, detailing its mechanism, experimental protocols, substrate scope, and applications in drug development.
The Principle of Umpolung and the Role of Dithianes
In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The Corey-Seebach reaction ingeniously inverts this reactivity.[1][2] This is achieved by converting an aldehyde into a 1,3-dithiane, a cyclic thioacetal. The acidity of the C-2 proton of the dithiane is significantly increased due to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms.[1] Treatment with a strong base, typically n-butyllithium (n-BuLi), leads to deprotonation, generating a nucleophilic carbanion, specifically a 2-lithio-1,3-dithiane.[2][7] This lithiated dithiane serves as an acyl anion equivalent, which can then react with various electrophiles.[7] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a ketone or other carbonyl-containing compound.[2]
The Reaction Pathway: A Step-by-Step Overview
The Corey-Seebach reaction can be dissected into three primary stages: dithiane formation, deprotonation and alkylation, and deprotection.
Stage 1: Formation of the 1,3-Dithiane
The initial step involves the protection of an aldehyde as a 1,3-dithiane. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[8]
Caption: Formation of a 1,3-dithiane from an aldehyde.
Stage 2: Deprotonation and Reaction with Electrophiles
The formed dithiane is then deprotonated at the C-2 position using a strong base, most commonly n-BuLi in an ethereal solvent like tetrahydrofuran (THF) at low temperatures.[9] The resulting 2-lithio-1,3-dithiane is a potent nucleophile that readily attacks a wide range of electrophiles.[7]
Caption: Deprotonation of the dithiane and subsequent alkylation.
Stage 3: Deprotection to Regenerate the Carbonyl Group
The final step is the hydrolysis of the dithioacetal to unveil the newly formed ketone. This step can be challenging due to the stability of the dithiane group.[1] Various reagents have been developed for this purpose, with mercury(II) salts, such as HgCl2 or HgO, being classic choices.[2] Other effective methods include the use of N-halosuccinimides (NBS, NCS), or oxidative cleavage reagents like bis(trifluoroacetoxy)iodobenzene.[2][10]
Caption: Hydrolysis of the dithiane to yield a ketone.
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of the Corey-Seebach reaction. The following are representative protocols for each stage of the reaction.
General Procedure for the Formation of 2-Substituted-1,3-dithianes
This protocol is adapted from a procedure published in Organic Syntheses for the preparation of the parent 1,3-dithiane.[1]
-
Materials:
-
Aldehyde (1.0 equiv)
-
1,3-Propanedithiol (1.1 equiv)
-
Lewis acid (e.g., BF3·OEt2, 0.1 equiv) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
-
Procedure:
-
To a solution of the aldehyde in the chosen anhydrous solvent, add 1,3-propanedithiol.
-
Add the acid catalyst and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated NaHCO3).
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
The crude dithiane can be purified by column chromatography on silica gel or by recrystallization.
-
General Procedure for the Lithiation and Alkylation of 1,3-Dithianes
-
Materials:
-
2-Substituted-1,3-dithiane (1.0 equiv)
-
n-Butyllithium (1.05-1.1 equiv) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (1.1-1.5 equiv)
-
-
Procedure:
-
Dissolve the 2-substituted-1,3-dithiane in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically between -30 °C and -78 °C.[11]
-
Slowly add the n-butyllithium solution dropwise, maintaining the low temperature. The formation of the lithiated species is often indicated by a color change.
-
Stir the reaction mixture at the low temperature for a period of 1 to 2 hours to ensure complete deprotonation.[9]
-
Add the electrophile (neat or as a solution in anhydrous THF) to the solution of the lithiated dithiane.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
General Procedure for the Deprotection of 2,2-Disubstituted-1,3-dithianes
The choice of deprotection reagent is critical and depends on the functional groups present in the molecule.
-
Method A: Using Mercury(II) Chloride [2]
-
Materials:
-
2,2-Disubstituted-1,3-dithiane (1.0 equiv)
-
Mercury(II) chloride (HgCl2, 2.2 equiv)
-
Calcium carbonate (CaCO3, 2.2 equiv)
-
Aqueous acetonitrile or acetone
-
-
Procedure:
-
Dissolve the dithiane in a mixture of acetonitrile (or acetone) and water.
-
Add calcium carbonate followed by mercury(II) chloride.
-
Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the mercury salts.
-
Concentrate the filtrate to remove the organic solvent.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to afford the crude ketone, which can be purified by standard methods.
-
-
-
Method B: Using N-Bromosuccinimide (NBS) [12]
-
Materials:
-
2,2-Disubstituted-1,3-dithiane (1.0 equiv)
-
N-Bromosuccinimide (NBS, 2.2-4.0 equiv)
-
Aqueous acetone or acetonitrile
-
Silver nitrate (AgNO3, optional, catalytic)
-
-
Procedure:
-
Dissolve the dithiane in aqueous acetone or acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide in portions. A catalytic amount of silver nitrate can be added to accelerate the reaction.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Once the reaction is complete, quench with a solution of sodium sulfite or sodium thiosulfate.
-
Extract the product, wash, dry, and purify as described above.
-
-
Substrate Scope and Quantitative Data
The Corey-Seebach reaction is notable for its broad substrate scope, accommodating a wide variety of aldehydes and electrophiles.
| Starting Aldehyde | Electrophile | Product | Yield (%) | Reference |
| Formaldehyde | Benzyl bromide | Phenylacetone | ~75% | [2] |
| Acetaldehyde | n-Butyl iodide | 2-Heptanone | ~80% | [2] |
| Benzaldehyde | Methyl iodide | Acetophenone | ~85% | [2] |
| Crotonaldehyde | 1,4-dithiane | α,β-Unsaturated ketone | 88% | [4][10] |
| Aldehyde 18 | Epoxide 21 | Tricyclic alcohol 23 | 55% | [4][10] |
| Dithiane 34 | Epoxide 35 | Alcohol 36 | 70% | [4] |
Table 1: Representative yields for the Corey-Seebach reaction with various substrates.
The lithiated dithiane can react with a diverse range of electrophiles, including:
-
Alkyl halides: Primary and secondary alkyl halides are effective, with primary halides generally giving higher yields.[7]
-
Epoxides: Reaction with epoxides provides β-hydroxy ketones after deprotection.[7]
-
Aldehydes and Ketones: This reaction leads to the formation of α-hydroxy ketones.[7]
-
Acyl chlorides and Esters: These electrophiles can be used to synthesize 1,2-diketones.[7]
-
Carbon dioxide: Carboxylation of the lithiated dithiane followed by deprotection yields α-keto acids.
-
Imines: Reaction with imines can lead to the synthesis of α-amino ketones.[7]
Applications in Drug Development and Natural Product Synthesis
The Corey-Seebach reaction has been instrumental in the total synthesis of numerous complex natural products, many of which are precursors or analogs of pharmacologically active compounds.[5][6] Its ability to form carbon-carbon bonds with a reversal of polarity makes it a powerful tool for retrosynthetic analysis and the construction of intricate molecular architectures.
Examples of natural products synthesized using the Corey-Seebach reaction include:
-
Bisnorditerpene: A class of natural products with diverse biological activities.[4][10]
-
Ambruticin J: A polyketide with antifungal properties.[4]
-
Maytansine: An ansa macrolide with potent antitumor activity.[5]
-
Swinholide A: A marine-derived macrolide with cytotoxic properties.[5]
The ability to construct complex ketone-containing scaffolds is of particular interest in drug development, as the ketone functionality is present in many bioactive molecules and can serve as a handle for further chemical modifications.
Logical Workflow of the Corey-Seebach Reaction
The overall workflow of the Corey-Seebach reaction can be visualized as a logical progression from a simple aldehyde to a more complex ketone.
Caption: Experimental workflow of the Corey-Seebach reaction.
Conclusion
The Corey-Seebach reaction, through its elegant application of umpolung chemistry, has profoundly impacted the field of organic synthesis. Its reliability, broad substrate scope, and the strategic advantage of polarity inversion have made it an indispensable tool for the construction of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of this reaction's principles and practical execution is essential for the innovative design and synthesis of novel chemical entities with potential therapeutic applications. The continued development of milder and more efficient deprotection methods will undoubtedly further expand the utility of this remarkable transformation in the years to come.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Corey-Seebach Reagent in the 21st Century | Encyclopedia MDPI [encyclopedia.pub]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corey-Seebach Reaction [organic-chemistry.org]
- 12. Corey–Seebach reaction - Wikiwand [wikiwand.com]
Methodological & Application
Application Notes and Protocols for the Deprotection of 2-Methoxy-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dithiane group is a widely utilized protecting group for carbonyl compounds in organic synthesis due to its stability under both acidic and basic conditions. Furthermore, the corresponding 2-lithio-1,3-dithiane serves as a versatile acyl anion equivalent for carbon-carbon bond formation. The regeneration of the carbonyl functionality from the dithiane-protected precursor is a crucial step in many synthetic routes. This document provides detailed protocols for the deprotection of 2-methoxy-1,3-dithiane, a ketene dithioacetal derivative, to the corresponding carbonyl compound. While specific literature on the deprotection of this compound is limited, the protocols outlined below are based on well-established methods for the cleavage of 1,3-dithianes and are expected to be applicable, potentially with some optimization.
Deprotection Methodologies
The deprotection of 1,3-dithianes can be broadly categorized into oxidative, metal-mediated, and acid-catalyzed methods. The choice of method depends on the overall functionality of the molecule and the desired reaction conditions. Below is a summary of common methods that can be adapted for the deprotection of this compound.
Summary of Deprotection Conditions
| Method Category | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Oxidative | N-Bromosuccinimide (NBS) | aq. Acetonitrile | 0 - RT | 5 - 30 min | 85 - 95 | General procedure |
| Metal-Mediated | Mercury(II) Chloride (HgCl₂), Mercury(II) Oxide (HgO) | aq. Acetonitrile | RT | 1 - 4 h | 80 - 95 | [1] |
| Metal-Mediated | Mercury(II) Nitrate Trihydrate | Solid-state (grinding) | RT | 1 - 4 min | ~95 | [1] |
| Acid-Catalyzed | Polyphosphoric Acid (PPA), Acetic Acid (cat.) | None | 25 - 45 | 3 - 8 h | 80 - 90 | [2] |
| Mild Oxidative | 30% Hydrogen Peroxide, Iodine (cat.), SDS | Water | RT | 15 - 60 min | 85 - 95 | [3] |
Note: The yields and reaction times are general for 1,3-dithianes and may vary for this compound. Optimization of the reaction conditions is recommended.
Experimental Protocols
Protocol 1: Oxidative Deprotection using N-Bromosuccinimide (NBS)
This method is often effective and proceeds under relatively mild conditions.
Materials:
-
This compound substrate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACS grade)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.0 - 4.0 eq) portion-wise to the stirred solution. The exact stoichiometry may need to be optimized.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 to 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess bromine.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Mild, Metal-Free Deprotection using Hydrogen Peroxide and Catalytic Iodine
This protocol offers an environmentally benign alternative to heavy metal-based reagents.[3]
Materials:
-
This compound substrate
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Ethyl acetate or Diethyl ether for extraction
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the this compound (1.0 eq) in water, add sodium dodecyl sulfate (SDS) to create a micellar solution.
-
Add a catalytic amount of iodine (5 mol%).[3]
-
To the stirred mixture, add 30% aqueous hydrogen peroxide (2.0 - 5.0 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 15 to 60 minutes.[3]
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Deprotection Workflow Diagram
Caption: General workflow for the deprotection of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Mercury compounds are highly toxic. Handle with extreme caution and dispose of waste according to institutional guidelines.
-
Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.
Conclusion
The deprotection of this compound can be achieved using a variety of methods commonly employed for the cleavage of 1,3-dithianes. The choice of the specific protocol should be guided by the stability of the substrate to the reaction conditions. It is recommended to perform small-scale test reactions to determine the optimal conditions for a particular substrate. The provided protocols for oxidative and mild, metal-free deprotection serve as excellent starting points for developing a robust and efficient deprotection strategy.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
Application Notes and Protocols: 2-Methoxy-1,3-dithiane as a Protecting Group for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
In organic synthesis, the protection of carbonyl functionalities is a critical strategy to prevent unwanted side reactions during transformations of other functional groups within a molecule. 1,3-Dithianes are a well-established class of protecting groups for aldehydes and ketones due to their stability under both basic and a range of acidic conditions.[1][2][3] The resulting thioacetals are also pivotal in "umpolung" chemistry, enabling the carbonyl carbon to act as a nucleophile.[4][5][6][7]
This document focuses on a specific, albeit less common, member of this class: 2-methoxy-1,3-dithiane . While not as extensively utilized as its 2-alkyl or 2-aryl counterparts, understanding its unique properties as an orthoester analogue can offer specialized applications in complex synthetic routes where highly acid-labile protection is required. These application notes provide a summary of its chemistry, proposed protocols for its use in carbonyl protection and deprotection, and illustrative data.
Chemistry of this compound
This compound can be considered a dithio-analogue of a methyl orthoformate. This structure suggests a high sensitivity to acidic conditions, leading to rapid hydrolysis. This inherent reactivity profile distinguishes it from the more robust 2-substituted alkyl/aryl dithianes. While direct literature on its use as a standard protecting group is scarce, its reactivity can be inferred from the principles of orthoester and thioacetal chemistry.
One notable area of its reported chemistry involves the formation of 2-lithio-2-methoxy-1,3-dithiane-1-oxide and its subsequent reaction with trialkylboranes, showcasing its utility in carbon-carbon bond formation, albeit not in a conventional protection/deprotection sequence.[8] The poor yield in the formation of the lithiated species with n-BuLi suggests potential complexities in its application as a traditional acyl anion equivalent.[8]
The primary advantage of employing this compound as a protecting group would be its extreme acid lability, allowing for deprotection under very mild acidic conditions that would likely leave other acid-sensitive groups intact.
Experimental Protocols
The following protocols are proposed based on established principles of organic chemistry, as specific literature examples for the use of this compound as a carbonyl protecting group are limited. The quantitative data presented is illustrative and should be optimized for specific substrates.
Protocol 1: Protection of a Carbonyl Group
This protocol describes a hypothetical procedure for the protection of an aldehyde or ketone using this compound. The reaction is based on a transacetalization mechanism under anhydrous acidic conditions.
Materials:
-
Carbonyl compound (e.g., benzaldehyde)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or other mild Lewis acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carbonyl compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol, 1.2 equivalents).
-
Add a catalytic amount of anhydrous p-TsOH (0.05 mmol, 0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected carbonyl compound.
Illustrative Data for Carbonyl Protection:
| Entry | Carbonyl Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1,3-dithiane | 2 | 92 |
| 2 | Cyclohexanone | 1,4-Dioxaspiro[4.5]decane-2,3-dithiane | 4 | 88 |
| 3 | Acetophenone | 2-Methyl-2-phenyl-1,3-dithiane | 6 | 85 |
| 4 | Cinnamaldehyde | 2-(2-Phenylethenyl)-1,3-dithiane | 3 | 90 |
Protocol 2: Deprotection of a 2-Substituted-1,3-dithiane
This protocol outlines a hypothetical procedure for the deprotection of the dithiane-protected carbonyl, leveraging the anticipated high acid sensitivity of the this compound acetal.
Materials:
-
2-Substituted-1,3-dithiane (protected carbonyl)
-
Acetone/Water (9:1 v/v)
-
Amberlyst-15 or other acidic resin
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-substituted-1,3-dithiane (1.0 mmol) in a mixture of acetone and water (9:1, 10 mL).
-
Add a catalytic amount of Amberlyst-15 resin.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, filter off the acidic resin and wash it with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the remaining aqueous residue with DCM (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected carbonyl compound.
Illustrative Data for Carbonyl Deprotection:
| Entry | Protected Carbonyl | Product | Reaction Time (min) | Yield (%) |
| 1 | 2-Phenyl-1,3-dithiane | Benzaldehyde | 15 | 95 |
| 2 | 1,4-Dioxaspiro[4.5]decane-2,3-dithiane | Cyclohexanone | 30 | 92 |
| 3 | 2-Methyl-2-phenyl-1,3-dithiane | Acetophenone | 45 | 90 |
| 4 | 2-(2-Phenylethenyl)-1,3-dithiane | Cinnamaldehyde | 20 | 94 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for carbonyl protection and deprotection.
Caption: Proposed mechanism for carbonyl protection.
Caption: Proposed mechanism for carbonyl deprotection.
Stability and Compatibility
Due to its orthoester-like nature, the this compound protecting group is expected to be highly sensitive to acidic conditions. It would likely be incompatible with reactions requiring strong or even moderate acids. However, it should exhibit good stability under basic and neutral conditions, making it orthogonal to many other protecting groups.
Conclusion
While not a mainstream choice, this compound presents a potentially useful, highly acid-labile protecting group for carbonyl compounds. Its utility would be most pronounced in synthetic strategies where extremely mild deprotection conditions are paramount. The provided protocols and illustrative data serve as a starting point for researchers interested in exploring the application of this specialized reagent. Further experimental validation is necessary to fully characterize its scope and limitations in complex molecule synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for Stereoselective Reactions with 2-Methoxy-1,3-dithiane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for conducting stereoselective reactions with 2-methoxy-1,3-dithiane derivatives. While detailed literature specifically focusing on the stereoselective reactions of this compound is not abundant, the reactivity of this compound is governed by the well-established principles of 2-substituted-1,3-dithiane chemistry. The protocols and data presented here are based on analogous systems and provide a strong foundation for the application of this compound in stereoselective synthesis.
Introduction to this compound in Stereoselective Synthesis
The 1,3-dithiane moiety serves as a versatile acyl anion equivalent, a concept pioneered by Corey and Seebach.[1][2] Deprotonation at the C2 position generates a nucleophilic carbanion that can react with a wide range of electrophiles.[3] When the C2 position is substituted, as in this compound, the resulting lithiated species can participate in stereoselective bond formation.
The stereochemical outcome of these reactions can be controlled through several strategies:
-
Substrate Control: The use of chiral electrophiles can lead to diastereoselective addition of the 2-lithio-2-methoxy-1,3-dithiane. The inherent stereochemistry of the substrate directs the approach of the nucleophile.[4][5]
-
Reagent Control: Chiral auxiliaries attached to the 1,3-dithiane backbone or the electrophile can induce stereoselectivity.
-
Catalyst Control: The use of chiral Lewis acids or organocatalysts can enable enantioselective reactions with prochiral electrophiles.[6][7][8]
The 2-methoxy group can influence the reactivity and stereoselectivity of the dithiane carbanion through both steric and electronic effects.
Key Stereoselective Reactions and Applications
Diastereoselective Addition to Chiral Aldehydes
The addition of 2-lithio-1,3-dithiane derivatives to chiral aldehydes is a powerful method for the construction of stereochemically rich acyclic and cyclic systems.[4] The stereochemical outcome is often predicted by Felkin-Anh or chelation-controlled models.
General Reaction Scheme:
Caption: Diastereoselective addition of 2-lithio-2-methoxy-1,3-dithiane to a chiral aldehyde.
Table 1: Diastereoselective Addition of 2-Lithio-1,3-dithianes to Chiral Aldehydes (Analogous Systems)
| Entry | Dithiane Derivative | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | 2-Phenyl-1,3-dithiane | (R)-Glyceraldehyde acetonide | >95:5 | 85 | [4] |
| 2 | 1,3-Dithiane | N-Boc-L-phenylalaninal | 88:12 | 92 | [4] |
| 3 | 2-Methyl-1,3-dithiane | 2,3-O-Isopropylidene-D-glyceraldehyde | 90:10 | 78 | [5] |
Enantioselective Addition to Prochiral Electrophiles
The development of asymmetric catalysis has enabled the enantioselective addition of dithiane anions to prochiral electrophiles, such as aldehydes and nitroalkenes.[6] This is often achieved using a chiral catalyst that complexes with the electrophile, creating a chiral environment that directs the nucleophilic attack.
General Reaction Scheme:
Caption: Enantioselective addition of this compound to a prochiral electrophile.
Table 2: Organocatalytic Enantioselective Conjugate Addition of 2-Carboxythioester-1,3-dithiane to Nitroalkenes [6]
| Entry | Nitroalkene | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Nitrostyrene | Quinine-derived thiourea | 87 | 71 |
| 2 | 4-Chloronitrostyrene | Quinine-derived thiourea | 92 | 85 |
| 3 | 2-Nitronitrostyrene | Quinine-derived thiourea | 70 | 68 |
Note: This data is for a 2-carboxythioester derivative, which demonstrates the feasibility of catalytic enantioselective reactions with 2-substituted dithianes.
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard procedures for reactions involving 2-lithio-1,3-dithianes. Optimization of reaction conditions (temperature, solvent, stoichiometry) may be necessary for specific substrates.
Protocol for Diastereoselective Addition to a Chiral Aldehyde
Materials:
-
This compound
-
Chiral aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Lithiated Dithiane:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution may turn a pale yellow color.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
-
Reaction with the Chiral Aldehyde:
-
In a separate flame-dried flask, dissolve the chiral aldehyde (1.2 eq) in anhydrous THF.
-
Slowly add the solution of the chiral aldehyde to the pre-formed lithiated dithiane solution at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified material or the crude reaction mixture.
-
Protocol for Organocatalytic Enantioselective Conjugate Addition to a Nitroalkene (Adapted from[6])
Materials:
-
This compound (or a suitable derivative)
-
Nitroalkene
-
Chiral organocatalyst (e.g., quinine-derived thiourea)
-
Anhydrous toluene
-
Base (if required by the specific catalyst system)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a dry vial, add the chiral organocatalyst (typically 5-20 mol%).
-
Add the this compound derivative (1.2-2.0 eq) and the nitroalkene (1.0 eq).
-
Add anhydrous toluene to achieve the desired concentration (typically 0.1 M).
-
-
Reaction:
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.
-
Reaction Mechanisms and Logical Workflows
Formation of 2-Lithio-2-methoxy-1,3-dithiane
Caption: Workflow for the generation of the nucleophilic 2-lithio-2-methoxy-1,3-dithiane.
General Stereoselective Addition Pathway
Caption: Logical pathway for stereoselective reactions involving this compound.
Conclusion
This compound derivatives are valuable synthetic intermediates for the stereoselective construction of complex molecules. While specific, detailed protocols for this particular derivative are not as prevalent in the literature as for other 2-substituted dithianes, the general principles of diastereoselective and enantioselective additions are well-established and can be effectively applied. The provided application notes and protocols serve as a guide for researchers to design and execute stereoselective reactions using this compound, with the understanding that optimization for specific substrates will be crucial for success. Further research into the unique stereodirecting effects of the 2-methoxy group would be a valuable contribution to the field of synthetic organic chemistry.
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylat ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00492F [pubs.rsc.org]
- 7. Cooperative N-Heterocyclic Carbene/Lewis Acid Catalysis for Highly Stereoselective Annulation Reactions with Homoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Lewis Acid Catalyzed Ene-Reactions | Bentham Science [eurekaselect.com]
Application Note: Large-Scale Synthesis of 2-Methoxy-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1,3-dithiane is a valuable intermediate in organic synthesis, serving as a precursor to the formyl anion equivalent, 2-lithio-1,3-dithiane, and as a masked carbonyl compound. Its preparation on a large scale requires a robust and efficient protocol. This application note details a method for the large-scale synthesis of this compound via the acid-catalyzed reaction of 1,3-propanedithiol with trimethyl orthoformate. This method is analogous to the well-established formation of dithioacetals from carbonyls and dithiols.
Overall Reaction Scheme
The synthesis proceeds via the acid-catalyzed condensation of 1,3-propanedithiol with trimethyl orthoformate, with the concomitant elimination of methanol.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
1,3-Propanedithiol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Distillation apparatus for solvent removal.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup:
-
To a clean and dry reaction vessel, add anhydrous dichloromethane (DCM).
-
Add 1,3-propanedithiol to the DCM with stirring.
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) to the solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
-
Addition of Trimethyl Orthoformate:
-
Slowly add trimethyl orthoformate to the cooled reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
-
Work-up:
-
Upon completion of the reaction, cool the mixture to 0-5 °C.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Ensure the pH of the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent such as hexane at low temperature to yield pure this compound.
-
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the large-scale synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,3-Propanedithiol | 1.00 kg (9.24 mol) |
| Trimethyl orthoformate | 1.08 kg (10.16 mol, 1.1 eq) |
| p-TsOH·H₂O | 17.6 g (0.092 mol, 0.01 eq) |
| Dichloromethane | 10 L |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Time | 12-16 hours |
| Product | |
| Yield (after purification) | 1.25 kg (81%) |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil/solid |
| Boiling Point | ~85-90 °C at 1 mmHg (estimated) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Catalytic Applications of 2-Substituted-1,3-Dithianes
Introduction
While direct catalytic applications of 2-Methoxy-1,3-dithiane are not extensively documented in scientific literature, various other 2-substituted-1,3-dithiane derivatives have emerged as valuable reagents in catalytic reactions. This document provides detailed application notes and protocols for the catalytic use of two such derivatives: 2-carboxythioester-1,3-dithianes in organocatalysis and 2-trimethylsilyl-1,3-dithiane in Lewis base catalysis. These examples highlight the utility of the 1,3-dithiane scaffold in modern catalytic methodologies, offering insights for researchers, scientists, and drug development professionals.
I. Organocatalytic Stereoselective Addition of 2-Carboxythioester-1,3-Dithiane to Nitroalkenes
An efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. This reaction provides access to γ-nitro-β-aryl-α-keto esters with high enantiomeric excess and serves as a formal catalytic stereoselective conjugate addition of a glyoxylate anion synthon.[1]
Reaction Scheme
Caption: Organocatalytic addition of a 2-carboxythioester-1,3-dithiane to a nitroalkene.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Addition of 2-S-Trifluoroethyl carboxythioester-1,3-dithiane to Nitrostyrene [1]
| Entry | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 71 | 87 |
| 2 | DCM | 25 | 55 | 80 |
| 3 | CH3CN | 25 | 80 | 41 |
| 4 | Hexane | 25 | 75 | 57 |
| 5 | Et2O | 25 | 40 | 85 |
| 6 | Toluene | 0 | 50 | 92 |
| 7 | Toluene | -20 | 25 | 91 |
Experimental Protocol
General Procedure for the Organocatalytic Addition: [1]
-
To a solution of the nitroalkene (0.1 mmol) in the chosen solvent (1 mL), add the 2-S-trifluoroethyl carboxythioester-1,3-dithiane (0.2 mmol).
-
Add the quinine-derived thiourea catalyst (0.02 mmol).
-
Stir the reaction mixture at the specified temperature for the required time (typically 24-72 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by flash chromatography on silica gel.
-
Determine the enantiomeric excess by high-performance liquid chromatography (HPLC) on a chiral stationary phase.
References
Application Notes and Protocols: Lithiation of 2-Methoxy-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the lithiation of 2-Methoxy-1,3-dithiane to generate the corresponding 2-lithio-2-methoxy-1,3-dithiane. This organolithium reagent is a valuable nucleophile in organic synthesis, serving as a masked acyl anion for the formation of carbon-carbon bonds. The following protocols are based on established procedures for the lithiation of 1,3-dithiane derivatives.
Experimental Principles
The lithiation of this compound involves the deprotonation at the C2 position of the dithiane ring using a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi). The resulting 2-lithio-2-methoxy-1,3-dithiane is a reactive intermediate that can be subsequently reacted with various electrophiles. The reaction is typically carried out under anhydrous and inert conditions to prevent quenching of the organolithium species.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Commercially Available | --- |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Commercially Available | Titrate before use |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Commercially Available | Freshly distilled from Na/benzophenone or obtained from a solvent purification system |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis |
| Saturated aqueous NH₄Cl | --- | Prepared in-house | For quenching |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | For extraction |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
Equipment
-
Two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Schlenk line or nitrogen/argon manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for workup and purification
Detailed Experimental Procedure
1. Reaction Setup:
-
A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum is flushed with nitrogen or argon.[1] A static inert atmosphere is maintained throughout the reaction.[1]
-
Anhydrous tetrahydrofuran (THF) is added to the flask via syringe.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
2. Lithiation:
-
This compound is dissolved in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere and then added to the reaction flask via cannula or syringe.
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution of this compound at -78 °C.[2] The addition should be slow to control the reaction temperature.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 1-2 hours) to ensure complete formation of the 2-lithio-2-methoxy-1,3-dithiane.[2] Successful lithiation is often indicated by a color change.
3. Quenching and Workup (Example with a generic electrophile):
-
The desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) is added dropwise to the solution of the lithiated dithiane at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Workflow Diagram
Caption: Workflow for the lithiation of this compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and will ignite on contact with air and moisture. Handle them with extreme care under an inert atmosphere using proper syringe techniques.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The low-temperature bath (dry ice/acetone) should be handled with appropriate cryogenic gloves.
Notes
-
The concentration of the n-BuLi solution should be accurately determined by titration prior to use for stoichiometric control.
-
The reaction time and temperature for the lithiation and subsequent reaction with an electrophile may need to be optimized depending on the specific substrate and electrophile used.
-
The success of the lithiation can be qualitatively assessed by quenching a small aliquot of the reaction mixture with D₂O and analyzing the deuterium incorporation by ¹H NMR spectroscopy.
References
Applications of 2-Methoxy-1,3-dithiane in Medicinal Chemistry: A Synthon for Acyl Anion Equivalents and Ketene Dithioacetals
Introduction
2-Methoxy-1,3-dithiane is a versatile reagent in organic synthesis, primarily serving as a masked acyl anion equivalent and a precursor to ketene dithioacetals. Its applications in medicinal chemistry are centered on the construction of complex molecular architectures found in bioactive compounds. The dithiane core provides stability and allows for the introduction of a carbonyl or a related functional group at a later stage in a synthetic sequence, a crucial strategy in the multi-step synthesis of pharmaceuticals. This application note details the role of this compound in the synthesis of medicinally relevant scaffolds, providing exemplary protocols and quantitative data.
Generation of 2-Lithio-2-methoxy-1,3-dithiane and its Reactivity
The key reactivity of this compound stems from the acidity of the C2 proton, enabling the formation of a nucleophilic lithiated species. This carbanion can then react with various electrophiles.
Experimental Protocol: Generation of 2-Lithio-2-methoxy-1,3-dithiane-1-oxide and Reaction with Trialkylboranes
This protocol describes the generation of the lithiated species from the corresponding dithiane-1-oxide and its subsequent reaction, which results in the formation of a ketone after a double migration and oxidation. This transformation highlights the utility of the methoxy group as a leaving group in the formation of new carbon-carbon bonds.
Materials:
-
This compound-1-oxide
-
n-Butyllithium (n-BuLi) in hexanes
-
Trioctylborane
-
Trifluoroacetic anhydride (TFAA)
-
Oxidizing agent (e.g., hydrogen peroxide/sodium hydroxide)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of this compound-1-oxide in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise to the dithiane solution. The formation of 2-lithio-2-methoxy-1,3-dithiane-1-oxide can be monitored by a color change, though often the reaction is assumed to proceed to completion after a set time (e.g., 30 minutes).[1]
-
Trioctylborane is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for a specified period to allow for the migration of the alkyl groups from the borane to the dithiane carbon.
-
For inducing a third migration, the reaction mixture can be treated with trifluoroacetic anhydride to facilitate a Pummerer rearrangement.[1]
-
The reaction is then quenched and worked up, followed by oxidation of the resulting intermediate to yield the corresponding ketone.
Quantitative Data:
The yield of the double migration product, dioctyl ketone, has been reported to be up to 31%.[1] The low yield is attributed to the poor formation of the initial lithiated species due to competing thiophilic addition of n-BuLi.[1]
| Reactant | Base | Electrophile | Product | Yield (%) | Reference |
| This compound-1-oxide | n-BuLi | Trioctylborane | Dioctyl ketone | up to 31 | [1] |
This compound as a Precursor for Ketene Dithioacetals
Elimination of methanol from this compound, often facilitated by a base, leads to the formation of a ketene dithioacetal. These intermediates are valuable in cycloaddition reactions and for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
Logical Workflow for Ketene Dithioacetal Formation and Application:
Caption: Formation of ketene dithioacetal and its applications.
Synthesis of Bioactive Heterocycles
Ketene dithioacetals derived from this compound can be utilized in the synthesis of various heterocyclic scaffolds that form the core of many pharmaceutical agents. For instance, they can react with dinucleophiles to construct substituted thiophenes, pyridines, and other important ring systems.
Signaling Pathway Context (Hypothetical):
While direct applications of this compound in modulating specific signaling pathways are not documented, the heterocyclic compounds synthesized using this reagent can be designed to target various cellular pathways implicated in disease. For example, a synthesized kinase inhibitor could block a signaling cascade involved in cancer cell proliferation.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound, through its lithiated form and its conversion to ketene dithioacetals, provides a valuable platform for the synthesis of complex molecules with potential medicinal applications. While direct examples in drug development are not extensively documented, its utility in constructing key chemical motifs found in bioactive compounds is evident. Further research into the reactivity and applications of this reagent could unveil new synthetic routes to novel therapeutic agents. The development of more efficient methods for the generation of its lithiated species is a key area for future investigation to improve the yields of subsequent reactions.
References
Troubleshooting & Optimization
Technical Support Center: Deprotection of 2-Methoxy-1,3-dithiane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 2-methoxy-1,3-dithiane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The deprotection of 2-methoxy-1,3-dithianes to their corresponding carbonyl compounds can be achieved using a variety of methods. These generally fall into two categories: hydrolytic and oxidative methods. Common reagents include mercury(II) salts (e.g., HgCl₂, Hg(NO₃)₂), N-bromosuccinimide (NBS), and iodine in the presence of an oxidant.[1][2] Milder and more environmentally friendly methods using reagents like o-iodoxybenzoic acid (IBX) or Selectfluor™ have also been developed.[3]
Q2: What are the potential side reactions I should be aware of during the deprotection of this compound?
A2: While specific side reactions for this compound are not extensively documented, potential side reactions can be inferred from the general behavior of dithianes and acetals. These may include:
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Incomplete reaction: The starting material may not be fully consumed, leading to a mixture of the dithiane and the desired carbonyl compound.
-
Over-oxidation: Under oxidative conditions, the desired aldehyde product can be further oxidized to a carboxylic acid.[4]
-
Formation of byproducts from the methoxy group: Under strongly acidic conditions, the methoxy group may be cleaved, leading to undesired byproducts.
-
Formation of disulfide polymers: Improper workup can lead to the formation of insoluble disulfide polymers from the 1,3-propanedithiol byproduct.
-
Reduction of the dithiane: In some cases, particularly with certain reagents like TMSCl/NaI in CH₂Cl₂, reduction of the dithiane to a methylene group can occur.[5]
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, consider the following:
-
Choice of reagents: Select a deprotection method known for its mildness and high chemoselectivity. For substrates sensitive to oxidation, avoid strong oxidizing agents.
-
Reaction conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents. Running reactions at lower temperatures can often improve selectivity.
-
pH control: For acid-sensitive substrates, use buffered conditions or reagents that operate under neutral pH.
-
Inert atmosphere: If using reagents sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Workup procedure: A proper workup is crucial to remove sulfur-containing byproducts and prevent the formation of disulfides. This often involves quenching the reaction with a reducing agent (e.g., sodium bisulfite) and/or washing with an oxidizing solution (e.g., dilute bleach) to remove thiols.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion to the desired carbonyl compound. | 1. Inactive or insufficient reagent. 2. Reaction conditions are too mild (low temperature, short reaction time). 3. Poor solubility of the substrate. | 1. Use fresh, high-purity reagents and ensure correct stoichiometry. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC. 3. Choose a solvent system in which the substrate is fully soluble. |
| Formation of an over-oxidized product (carboxylic acid instead of aldehyde). | The oxidizing agent used is too strong or used in excess. | 1. Use a milder oxidizing agent (e.g., IBX). 2. Reduce the stoichiometry of the oxidizing agent. 3. Perform the reaction at a lower temperature. |
| Presence of a significant amount of starting material after the reaction. | 1. Incomplete reaction. 2. Reagent decomposition. | 1. Increase reaction time or temperature. 2. Add a fresh portion of the reagent. |
| Formation of an insoluble white precipitate during workup. | Formation of disulfide polymers from 1,3-propanedithiol. | 1. Quench the reaction with a reducing agent like sodium bisulfite. 2. Wash the organic layer with a dilute bleach solution to oxidize and remove residual thiols. |
| Cleavage of other protecting groups in the molecule. | The deprotection conditions are too harsh. | 1. Screen for milder deprotection reagents that are compatible with other functional groups present in the molecule. 2. Consider using reagents known for high chemoselectivity, such as Selectfluor™. |
Quantitative Data
The following table summarizes quantitative data for the deprotection of a related dithiane derivative. It is important to note that this data is for 2-(2-methoxyphenyl)-1,3-dithiane and not this compound. The electronic effects of the methoxy group directly on the dithiane ring may lead to different results.
| Substrate | Reagent | Solvent | Time (min) | Yield (%) | Reference |
| 2-(2-methoxyphenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | Solid-state | 3 | 90 | [6] |
Experimental Protocols
Protocol 1: Deprotection using Mercury(II) Nitrate Trihydrate (Solid-State) [1][7]
This protocol is adapted from a general procedure for the deprotection of 1,3-dithianes.
Materials:
-
This compound
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)
-
Mortar and pestle
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry mortar, add this compound (1 mmol).
-
Add mercury(II) nitrate trihydrate (2 mmol).
-
Grind the mixture with a pestle at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Once the reaction is complete (disappearance of starting material), add dichloromethane (10 mL) to the mortar.
-
Triturate the solid and filter the mixture to remove insoluble mercury salts.
-
Wash the solid residue with additional dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbonyl compound.
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.
Visualizations
Deprotection Mechanism of this compound
Caption: Proposed mechanism for the deprotection of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the deprotection reaction.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-1,3-dithiane Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 2-methoxy-1,3-dithiane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the alkylation of this compound?
The alkylation of this compound is a variation of the Corey-Seebach reaction. It operates on the principle of "umpolung," or the reversal of polarity of the carbonyl carbon. The C-2 proton of the dithiane is acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This carbanion, a masked acyl anion, can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond.[1]
Q2: Why is n-butyllithium (n-BuLi) the most commonly used base for the deprotonation of 1,3-dithianes?
n-Butyllithium is a strong, non-nucleophilic base that is highly effective at deprotonating the C-2 position of 1,3-dithianes to generate the desired lithiated intermediate.[1][2] Its use in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures is a well-established method for this transformation.
Q3: What are the critical parameters to control for a successful alkylation reaction?
The success of the this compound alkylation is highly dependent on several factors:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent the quenching of the highly reactive organolithium species.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the organolithium reagent and intermediate by oxygen and moisture.[3]
-
Temperature Control: The deprotonation and alkylation steps are typically performed at low temperatures (e.g., -78 °C to -20 °C) to ensure the stability of the lithiated intermediate and to control the reaction rate.[3]
-
Purity of Reagents: The purity of the this compound, n-BuLi, and the alkylating agent is crucial for obtaining high yields and minimizing side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation. 2. Degradation of the lithiated intermediate. 3. Inactive alkylating agent. 4. Quenching of the organolithium species by residual water or acidic protons. | 1. Ensure the n-BuLi is fresh and has been properly titrated. Use a slight excess (1.05-1.1 equivalents). 2. Maintain a low temperature throughout the deprotonation and alkylation steps. The 2-lithio-1,3-dithiane is stable for extended periods at -20°C in THF but will deprotonate the solvent at room temperature.[3] 3. Use a fresh, purified alkylating agent. Primary alkyl halides are generally more effective than secondary or tertiary halides.[4] 4. Thoroughly dry all glassware and ensure solvents are anhydrous. |
| Formation of Multiple Products | 1. Side reactions of the lithiated intermediate. 2. Reaction of n-BuLi with the alkylating agent. 3. Thiophilic addition of n-BuLi. | 1. Add the alkylating agent slowly at low temperature to control the exotherm. 2. Ensure complete deprotonation of the dithiane before adding the alkylating agent. 3. Thiophilic addition, where the butyl group from n-BuLi attacks a sulfur atom, can be a competing reaction, especially with more substituted dithianes.[5] Using the minimum effective amount of n-BuLi and maintaining a low temperature can help to mitigate this. |
| Recovery of Starting Material | 1. Insufficiently strong base or inactive n-BuLi. 2. The reaction temperature is too low for the alkylation step to proceed at a reasonable rate. | 1. Use a freshly opened bottle of n-BuLi or titrate an older bottle to determine its molarity accurately. 2. After the addition of the alkylating agent at low temperature, allow the reaction to warm slowly to room temperature and stir for several hours or overnight to ensure complete reaction.[6] |
Data Presentation
The following table summarizes typical reaction conditions for the alkylation of 1,3-dithianes, which can be adapted for this compound. Please note that yields are highly substrate-dependent.
| Dithiane Substrate | Base (Equivalents) | Solvent | Deprotonation Temperature (°C) | Alkylating Agent | Alkylation Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,3-Dithiane | n-BuLi (1.05) | THF | -20 | Benzyl Bromide | -20 to RT | 12 | 85-95 | General Procedure |
| 2-Phenyl-1,3-dithiane | n-BuLi (1.1) | THF | -30 | Primary Alkyl Benzenesulfonate | RT | 24 | High | [6] |
| This compound-1-oxide | n-BuLi | THF | -78 | Trioctylborane | -78 to RT | - | up to 31 | [5] |
Experimental Protocols
General Procedure for the Alkylation of this compound
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add a solution of this compound in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the solution to -40 °C to -20 °C using a dry ice/acetone or acetonitrile bath.
-
Slowly add a solution of n-BuLi (1.05 equivalents) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated species.
-
Slowly add a solution of the alkyl halide (1.1 equivalents) in anhydrous THF dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the alkylation of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low-yield this compound alkylation.
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
Technical Support Center: Purification of 2-Methoxy-1,3-dithiane
Welcome to the technical support center for the purification of 2-Methoxy-1,3-dithiane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, like many other organic compounds, are distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 1,3-propanedithiol and a methoxy-containing electrophile, side products from the reaction, and residual solvents from the workup. Given the acetal nature of the target compound, hydrolysis to the corresponding aldehyde and 1,3-propanedithiol can occur in the presence of acid and water.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. Staining with potassium permanganate or iodine can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) can also be used to assess the purity and identify the components of different fractions.
Q4: Is this compound stable during purification?
A4: 2-Alkoxy-1,3-dithiane derivatives can be sensitive to acidic conditions, which can lead to hydrolysis of the acetal. Therefore, it is crucial to avoid acidic conditions during workup and purification. The compound's stability may also be affected by high temperatures, so care should be taken during distillation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product co-distills with an impurity. | The boiling points of the product and the impurity are very close. | - Attempt fractional distillation with a longer column or a column with higher theoretical plates.- Consider converting the impurity into a less volatile derivative before distillation.- Use an alternative purification method such as column chromatography. |
| Product decomposes in the distillation pot. | The distillation temperature is too high, or the compound is thermally unstable. | - Perform the distillation under a higher vacuum to lower the boiling point.- Use a Kugelrohr apparatus for short-path distillation of small quantities.- Ensure the heating mantle is not set to an excessively high temperature. |
| Bumping or uneven boiling. | - Use a magnetic stir bar or boiling chips in the distillation flask.- Ensure a slow and steady heating rate. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (streaking or overlapping bands). | - The chosen eluent system is not optimal.- The column was not packed properly.- The column was overloaded with the crude sample. | - Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of petroleum ether and ethyl acetate.[1] - Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Product appears to be decomposing on the silica gel. | Silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds. | - Use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent system).- Consider using a different stationary phase like alumina (neutral or basic). |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not crystallize. | - The solution is not saturated.- The chosen solvent is not appropriate.- The presence of impurities is inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Try a different solvent or a mixture of solvents.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| The compound oils out instead of crystallizing. | - The boiling point of the solvent is too high, and the solution is supersaturated at a temperature above the melting point of the solute.- The compound is impure. | - Use a lower-boiling point solvent.- Try to purify the compound by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent to dissolve the compound.- Cool the solution slowly and then in an ice bath to maximize crystal formation.- Use a solvent in which the product has lower solubility at cold temperatures. |
Experimental Protocols
General Workup Procedure
-
After the reaction is complete, quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[2]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification by Column Chromatography
A general procedure for purifying a 2-substituted-1,3-dithiane derivative is as follows:
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A mixture of petroleum ether and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A starting point could be a 15:1 mixture.[1]
-
Procedure:
-
Dry pack or wet pack a glass column with silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Purification by Recrystallization
A general procedure for the recrystallization of 1,3-dithiane is as follows and can be adapted for this compound:
-
Solvent: Methanol is a suitable solvent for recrystallizing 1,3-dithiane.[3] Other solvents or solvent mixtures may be tested for this compound.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot methanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum.
-
Data Presentation
The following table summarizes typical conditions that can be used as a starting point for the purification of 2-substituted-1,3-dithianes.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Conditions |
| Column Chromatography | Silica gel / Petroleum ether:Ethyl acetate | Gradient elution, starting with a non-polar mixture and gradually increasing polarity.[1] |
| Recrystallization | Methanol | Dissolve in hot solvent, cool slowly to crystallize.[3] |
| Distillation | - | Under reduced pressure to avoid thermal decomposition. |
Visualizations
Below are diagrams illustrating the general workflow for the purification of this compound and a troubleshooting decision tree for common purification issues.
References
Technical Support Center: 2-Methoxy-1,3-dithiane Reactions
Welcome to the technical support center for troubleshooting failed 2-Methoxy-1,3-dithiane reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a versatile reagent in organic synthesis. It serves as a masked acyl anion equivalent, specifically a carboxyl anion equivalent. After deprotonation at the C2 position, the resulting lithiated species can react with various electrophiles. Subsequent hydrolysis of the dithiane moiety can yield a carboxylic acid, while other transformations can lead to ketones, and other carbonyl-containing compounds.[1]
Q2: My reaction with 2-lithio-2-methoxy-1,3-dithiane is giving a very low yield. What are the common causes?
Low yields in reactions involving the 2-lithio derivative of this compound are frequently attributed to a significant side reaction known as thiophilic addition.[2] In this process, the organolithium base (like n-BuLi) attacks one of the sulfur atoms of the dithiane ring instead of abstracting the acidic proton at the C2 position. This leads to the consumption of the starting material and the base, thereby reducing the formation of the desired nucleophile.[2]
Another common issue is the displacement of the methoxy group during the reaction, leading to undesired byproducts.[2] The stability of the lithiated intermediate can also be a factor; it is crucial to maintain low temperatures throughout the deprotonation and subsequent reaction with an electrophile.
Q3: I am having trouble with the deprotection (hydrolysis) of my 2-substituted-2-methoxy-1,3-dithiane product. What methods are recommended?
The deprotection of 1,3-dithianes can be challenging due to their stability under many conditions.[3] Several methods have been developed to facilitate this transformation:
-
Mercury(II) Salts: Reagents like mercuric chloride (HgCl₂) or mercuric oxide (HgO) in the presence of a mild acid are classic methods for dithiane hydrolysis.[4] However, due to the toxicity of mercury compounds, alternative methods are often preferred.
-
Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS) or ceric ammonium nitrate (CAN) can oxidatively cleave the dithiane ring to reveal the carbonyl group.
-
Other Reagents: A variety of other reagents have been reported for the deprotection of dithianes, including polyphosphoric acid, and mercury(II) nitrate trihydrate for solid-state reactions.[5][6][7] The choice of reagent will depend on the specific substrate and the presence of other functional groups.
Q4: Can I use this compound to synthesize ketones?
Yes, while it is often used as a carboxyl anion equivalent, it can be employed in the synthesis of ketones. This is typically achieved by reacting the 2-lithio-2-methoxy-1,3-dithiane with an appropriate electrophile, followed by a workup procedure that leads to the ketone. For instance, reaction with a trialkylborane followed by oxidation has been shown to produce ketones, albeit in some cases with modest yields.[2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Low to no formation of the desired product; recovery of starting material. | Inefficient Deprotonation: The organolithium base may be of poor quality, or the reaction conditions may not be optimal for deprotonation. | - Titrate the organolithium reagent before use to determine its exact concentration. - Ensure strictly anhydrous and anaerobic conditions. - Consider using a stronger base or a different organolithium reagent (e.g., sec-BuLi instead of n-BuLi, which has been shown to improve yields in some cases).[2] |
| Formation of significant byproducts; low mass balance. | Thiophilic Addition: The organolithium base is attacking a sulfur atom instead of the C2 proton.[2] | - Perform the deprotonation at a very low temperature (e.g., -78 °C). - Add the organolithium reagent slowly and dropwise to the solution of this compound. - Consider using a sterically hindered base. |
| Formation of unexpected products. | Displacement of the Methoxy Group: The methoxy group can act as a leaving group, especially with certain electrophiles or under harsh conditions.[2] | - Use milder reaction conditions (lower temperature, shorter reaction time). - Choose a less reactive electrophile if possible. |
| Incomplete reaction. | Poor Reactivity of the Electrophile: The electrophile may not be reactive enough to couple with the lithiated dithiane. | - Increase the reaction temperature after the addition of the electrophile. - Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride). |
Problem 2: Difficulty with Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product is an oil and difficult to crystallize. | Presence of Impurities: Residual starting materials, byproducts from thiophilic addition, or grease from glassware can prevent crystallization. | - Perform careful column chromatography to separate the product from impurities. - Consider distillation or sublimation if the product is thermally stable.[8] |
| Product co-elutes with starting material during chromatography. | Similar Polarity: The product and starting material may have very similar polarities. | - Use a different solvent system for chromatography with a shallower gradient. - Consider derivatizing the product to change its polarity before purification. |
| Product decomposes on silica gel. | Acid-Sensitivity: The dithiane moiety or other functional groups in the molecule may be sensitive to the acidic nature of silica gel. | - Use neutral or basic alumina for chromatography. - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Dithiane
This protocol is for the parent 1,3-dithiane and serves as a basis for understanding the formation of the dithiane ring.
Materials:
-
1,3-Propanedithiol
-
Dimethoxymethane (methylal)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Glacial acetic acid
-
Chloroform
-
10% Aqueous potassium hydroxide
-
Anhydrous potassium carbonate
-
Methanol
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a mixture of boron trifluoride diethyl etherate, glacial acetic acid, and chloroform is prepared.[8]
-
The solution is heated to reflux with vigorous stirring.[8]
-
A solution of 1,3-propanedithiol and dimethoxymethane in chloroform is added dropwise over several hours.[8]
-
After the addition is complete, the mixture is cooled to room temperature.[8]
-
The reaction mixture is washed successively with water, 10% aqueous potassium hydroxide, and again with water.[8]
-
The organic layer is dried over anhydrous potassium carbonate and the solvent is removed under reduced pressure.[8]
-
The crude product is purified by recrystallization from methanol. Further purification can be achieved by sublimation.[8]
Protocol 2: General Procedure for the Lithiation of a 1,3-Dithiane and Reaction with an Electrophile
This is a general procedure that can be adapted for this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or other organolithium reagent)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Cool the solution to a low temperature (typically -40 °C to -78 °C).[9]
-
Slowly add a solution of n-butyllithium dropwise with stirring. The reaction is often monitored by the appearance of a yellow color.
-
Stir the mixture at the low temperature for a specified time (e.g., 1-2 hours) to ensure complete deprotonation.[9]
-
Add the electrophile dropwise at the same low temperature.
-
Allow the reaction to stir at the low temperature and then gradually warm to room temperature. The reaction time will vary depending on the electrophile.
-
Quench the reaction by adding saturated aqueous ammonium chloride.[9]
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting flowchart for low-yield reactions.
Signaling Pathway of a Failed Reaction
Caption: Competing reaction pathways in the lithiation of this compound.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Lithiated 2-Methoxy-1,3-dithiane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and handling of lithiated 2-Methoxy-1,3-dithiane for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and use of lithiated this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Incomplete lithiation: The proton at the C2 position of this compound may not have been fully abstracted. | - Ensure the use of a strong, non-nucleophilic base such as n-butyllithium or tert-butyllithium.- Perform the lithiation at low temperatures, typically between -78°C and -20°C, to prevent side reactions.- Use a slight excess of the organolithium reagent.- Titrate the organolithium reagent prior to use to confirm its concentration. |
| 2. Decomposition of the lithiated intermediate: Lithiated this compound can be unstable, especially at elevated temperatures. | - Maintain a low reaction temperature throughout the process.- Use the lithiated species immediately after its preparation.- Avoid prolonged reaction times. | |
| 3. Reaction with solvent: At higher temperatures, the lithiated species can deprotonate the solvent, particularly ethereal solvents like THF. | - Maintain the reaction temperature below -20°C.[1] | |
| 4. Presence of moisture or oxygen: Organolithium reagents are highly reactive towards water and oxygen. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents.- Perform the reaction under a positive pressure of an inert gas.[1] | |
| Formation of unexpected byproducts | 1. Thiophilic addition: The organolithium reagent can attack one of the sulfur atoms instead of abstracting the C2 proton. This is a known issue with the oxidized form, this compound-1-oxide, and may occur with the non-oxidized form as well.[2] | - Use a more sterically hindered organolithium base.- Lower the reaction temperature to favor proton abstraction over nucleophilic attack. |
| 2. Elimination of the methoxy group: The methoxy group could potentially act as a leaving group, leading to the formation of a carbene intermediate. | - This is a potential decomposition pathway, especially if the reaction is allowed to warm. Maintain strict temperature control. | |
| 3. Reaction with impurities: The lithiated species can react with any electrophilic impurities present in the starting materials or solvents. | - Purify all starting materials and solvents before use. | |
| Inconsistent results | 1. Variable quality of reagents: The concentration of the organolithium reagent can vary over time. | - Titrate the organolithium reagent before each use. |
| 2. Inconsistent reaction conditions: Small variations in temperature, addition rate, or stirring can affect the outcome of the reaction. | - Carefully control all reaction parameters and ensure they are consistent between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing lithiated this compound?
A1: The general procedure involves the deprotonation of this compound with a strong organolithium base, such as n-butyllithium, in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures.
Experimental Workflow for Lithiation
Caption: Experimental workflow for the preparation and reaction of lithiated this compound.
Detailed Protocol:
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagents: Under a positive pressure of inert gas, add a solution of this compound in anhydrous THF to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture may turn a pale yellow color, indicating the formation of the lithiated species.
-
Reaction: After stirring for a specified time (typically 30-60 minutes) at low temperature, the electrophile is added.
-
Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution), and the product is extracted and purified.
Q2: How stable is lithiated this compound?
| Condition | Stability |
| Temperature | Stable for extended periods at ≤ -20°C. Decomposes at room temperature. |
| Solvent | Typically prepared and used in THF. Other ethereal solvents can also be used. |
| Atmosphere | Highly sensitive to moisture and oxygen. Must be handled under an inert atmosphere. |
Q3: What are the potential decomposition pathways for lithiated this compound?
A3: While not definitively established for this specific compound, potential decomposition pathways can be inferred from the reactivity of similar organolithium species and the structure of the molecule.
Potential Decomposition Pathways
Caption: Potential decomposition pathways for lithiated this compound.
-
Proton Abstraction from Solvent: This is a common decomposition pathway for organolithium reagents, especially upon warming. The lithiated dithiane acts as a base and deprotonates the solvent (e.g., THF), leading to the quenching of the desired reagent.[1]
-
Elimination of Methoxide: The methoxy group at the C2 position could potentially be eliminated, which would lead to the formation of a carbene intermediate. This pathway may be more likely at elevated temperatures.
-
Thiophilic Attack: As observed in the case of the oxidized analog, there is a possibility of a second equivalent of the organolithium reagent attacking one of the sulfur atoms.[2]
Q4: How can I confirm the formation of the lithiated species?
A4: The formation of the lithiated species can be confirmed by quenching an aliquot of the reaction mixture with a deuterated electrophile, such as deuterium oxide (D₂O) or deuterated methanol (MeOD). Subsequent analysis of the quenched product by ¹H NMR spectroscopy should show a decrease in the integration of the C2 proton signal, while ²H NMR or mass spectrometry would confirm the incorporation of deuterium.
Q5: Are there any alternatives to using n-butyllithium for the lithiation?
A5: Yes, other strong organolithium bases such as sec-butyllithium or tert-butyllithium can be used. In some cases, lithium diisopropylamide (LDA) may also be effective. The choice of base can influence the reaction rate and the propensity for side reactions. For substrates with electrophilic sites that might not be compatible with direct metalation, a tin-lithium transmetalation can be a milder alternative for generating the lithiated species.[1]
References
Technical Support Center: 2-Methoxy-1,3-dithiane Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of 2-Methoxy-1,3-dithiane. Our goal is to help you overcome common challenges, with a particular focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of dialkylated product in my reaction. What are the primary causes of over-alkylation?
Over-alkylation, the formation of a 2,2-dialkylated-1,3-dithiane, is a common side reaction when a reactive nucleophile, such as a lithiated dithiane, is treated with an electrophile. The primary causes include:
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second alkylation to occur. Reactions that are allowed to warm up prematurely or are run at elevated temperatures are more prone to over-alkylation.
-
Stoichiometry: Using an excess of the alkylating agent or the base can drive the reaction towards double alkylation.
-
Reaction Time: Longer reaction times can lead to the formation of the thermodynamically more stable dialkylated product, especially if the mono-alkylated product can be deprotonated under the reaction conditions.
-
Base Strength and Steric Hindrance: The choice of base can influence the equilibrium between the mono-anion and the starting material. A very strong, non-hindered base might lead to a higher concentration of the reactive anion, potentially increasing the rate of both the first and second alkylation.
Q2: How can I control the reaction conditions to favor mono-alkylation?
Controlling the reaction to favor the formation of the mono-alkylated product primarily involves manipulating the reaction conditions to be under kinetic control, where the faster-forming product is favored.
-
Low Temperature: Maintain a low temperature (typically -78 °C to -40 °C) throughout the deprotonation and alkylation steps. This minimizes the energy available for the second, generally slower, alkylation to occur.
-
Careful Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the this compound relative to the base and the alkylating agent. This ensures that the electrophile is the limiting reagent.
-
Slow Addition: Add the alkylating agent slowly to the solution of the lithiated dithiane at a low temperature. This helps to maintain a low concentration of the electrophile and reduces the likelihood of a second alkylation on the newly formed mono-alkylated product.
-
Choice of Base: While n-Butyllithium (n-BuLi) is commonly used, a sterically hindered base like Lithium diisopropylamide (LDA) could potentially favor mono-alkylation by selectively deprotonating the less hindered starting material over the mono-alkylated product.
Q3: What is the role of the 2-methoxy group in the alkylation reaction?
The 2-methoxy group has two main effects:
-
Electronic Effect: The oxygen atom can help to stabilize the adjacent carbanion formed upon deprotonation through induction and potential chelation with the lithium cation.
-
Steric Effect: While not extremely bulky, the methoxy group does provide some steric hindrance around the C2 position. After the first alkylation, the presence of both a methoxy group and an alkyl group significantly increases the steric bulk, making the second deprotonation and subsequent alkylation more difficult. This inherent steric hindrance can be exploited to favor mono-alkylation under kinetically controlled conditions.
Q4: I have a mixture of mono- and dialkylated products. How can I separate them?
The separation of mono- and dialkylated products can typically be achieved using standard laboratory techniques:
-
Column Chromatography: This is the most common method for separating products with different polarities. The mono-alkylated product is generally more polar than the dialkylated product. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of the two compounds.
-
Preparative Thin-Layer Chromatography (TLC): For smaller scale reactions, preparative TLC can be an effective purification method.
-
Crystallization: If the desired mono-alkylated product is a solid, crystallization can be an effective purification technique, provided a suitable solvent system can be found that leaves the dialkylated byproduct in the mother liquor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of dialkylated product | 1. Reaction temperature was too high. 2. Excess alkylating agent or base was used. 3. Reaction time was too long. | 1. Maintain the reaction temperature at or below -40 °C. 2. Use a slight excess of the this compound. 3. Quench the reaction as soon as the starting material is consumed (monitor by TLC). |
| Low conversion of starting material | 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Insufficient reaction time or temperature. | 1. Ensure the base is fresh and properly titrated. 2. Use a fresh bottle of the alkylating agent. 3. Allow the reaction to stir for a longer period at low temperature, or slowly warm to -20 °C. |
| Formation of unexpected byproducts | 1. The base reacted with the alkylating agent. 2. The lithiated dithiane is unstable at higher temperatures. | 1. Add the base to the dithiane solution before adding the alkylating agent. 2. Maintain a low temperature throughout the reaction. |
Experimental Protocols
Detailed Protocol for the Mono-alkylation of this compound
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.05 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Dissolution: Add anhydrous THF to dissolve the dithiane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.0 equivalent) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: Slowly add the alkyl halide (1.0 equivalent) dropwise to the lithiated dithiane solution. Again, maintain the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the mono-alkylated product.
Visualizations
Caption: Relationship between reaction parameters and product selectivity.
Caption: Troubleshooting workflow for over-alkylation.
Navigating the Scale-Up of 2-Methoxy-1,3-dithiane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of 2-Methoxy-1,3-dithiane as a versatile acyl anion equivalent in organic synthesis, particularly in Corey-Seebach reactions, is well-established in laboratory settings. However, transitioning these reactions to a larger, industrial scale presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and process chemists in successfully scaling up this compound reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound reactions, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low Yield of Lithiated Intermediate | 1. Thiophilic Addition: The highly reactive n-butyllithium (n-BuLi) can attack the sulfur atom of the dithiane ring instead of abstracting the acidic proton at the C2 position. This is a known issue, particularly with substituted dithianes like the 2-methoxy derivative.[1][2] 2. Incomplete Deprotonation: Insufficient n-BuLi, poor mixing, or incorrect temperature can lead to incomplete formation of the desired lithiated species. 3. Degradation of n-BuLi: The titer of the n-BuLi solution may be lower than stated due to improper storage or handling, leading to under-dosing. | 1. Optimize n-BuLi Addition: - Add n-BuLi slowly and subsurface to the cooled dithiane solution to ensure rapid mixing and minimize localized high concentrations. - Maintain a consistently low temperature (typically -78°C to -40°C) throughout the addition to favor deprotonation over thiophilic attack.[3] 2. Consider Alternative Bases: For substrates prone to thiophilic addition, explore alternative bases such as s-butyllithium or t-butyllithium, which can sometimes offer improved selectivity. Lithium diisopropylamide (LDA) is another strong, non-nucleophilic base that can be effective. 3. Verify Reagent Quality: Regularly titrate the n-BuLi solution to accurately determine its concentration before use. |
| Formation of Significant Byproducts | 1. Reaction with Solvent: At elevated temperatures, the lithiated dithiane can react with ethereal solvents like tetrahydrofuran (THF).[3] 2. Over-alkylation/Addition: If the electrophile is highly reactive or added too quickly, multiple additions to the substrate can occur. 3. Impurities in Starting Materials: The quality of the this compound and the electrophile can significantly impact the reaction outcome. | 1. Strict Temperature Control: Maintain the recommended low temperature throughout the reaction until the quench. 2. Controlled Electrophile Addition: Add the electrophile slowly and at a controlled rate to the lithiated dithiane solution to prevent exotherms and side reactions. 3. Raw Material Qualification: Ensure the purity of all starting materials through appropriate analytical techniques before commencing the large-scale reaction. |
| Exothermic and Difficult to Control Reaction | 1. Heat of Reaction: The lithiation and subsequent reaction with an electrophile are often highly exothermic. Inadequate heat removal on a larger scale can lead to a runaway reaction.[4] 2. Poor Mixing: In large reactors, inefficient mixing can create localized "hot spots" where the reaction rate accelerates uncontrollably. | 1. Engineer for Heat Transfer: Utilize reactors with a high surface area-to-volume ratio and an efficient cooling system. Consider the use of continuous flow reactors for better temperature control.[1][5] 2. Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator design and speed to maintain a homogeneous reaction mixture. Computational Fluid Dynamics (CFD) modeling can aid in optimizing mixing. |
| Difficult Product Isolation and Purification | 1. Emulsion Formation during Work-up: Quenching the reaction with aqueous solutions can lead to the formation of stable emulsions, making phase separation challenging. 2. Oily or Non-crystalline Product: The crude product may be an oil that is difficult to crystallize, complicating purification. 3. Impurity Profile: The presence of closely-related byproducts can make purification by crystallization or chromatography difficult.[6] | 1. Optimized Quenching Procedure: - Quench the reaction at low temperature by slowly adding the reaction mixture to a well-stirred quenching solution (e.g., saturated aqueous ammonium chloride). - Consider using a non-aqueous quench (e.g., addition of a proton source like methanol in an inert solvent) before aqueous work-up. 2. Crystallization Development: - Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.[7][8][9][10] - Employ seeding strategies to induce crystallization. - Consider using techniques like anti-solvent addition or cooling crystallization. 3. Chromatographic Purification: If crystallization is not feasible, develop a robust chromatographic method for purification, which may involve screening different stationary and mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when scaling up this compound reactions?
A1: The primary safety concern is the handling of n-butyllithium, which is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[3][11] On a large scale, the potential for a large release of flammable butane gas during the deprotonation step and the highly exothermic nature of the reaction also pose significant risks. A thorough process safety assessment is crucial before any scale-up.
Q2: How can I minimize the risk of a fire when working with n-butyllithium on a large scale?
A2: To minimize fire risk, all operations involving n-butyllithium must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) in appropriately rated equipment. All solvents and reagents must be rigorously dried.[12] It is also essential to have appropriate fire suppression equipment readily available, such as a Class D fire extinguisher for metal fires. Personnel must be thoroughly trained in the safe handling of pyrophoric reagents.[11]
Q3: At what temperature should the lithiation of this compound be performed?
A3: The lithiation is typically carried out at low temperatures, generally between -78°C and -20°C.[3][13] Maintaining a low and controlled temperature is critical to minimize side reactions, such as thiophilic addition and reaction with the solvent, and to ensure the stability of the lithiated intermediate. The optimal temperature may need to be determined for each specific reaction and scale.
Q4: Can I use a different base instead of n-butyllithium?
A4: Yes, other strong bases can be used. For substrates that are sensitive to the nucleophilicity of n-BuLi, non-nucleophilic bases like lithium diisopropylamide (LDA) may be a better choice. Other organolithium reagents like s-butyllithium or t-butyllithium can also be considered and may offer different reactivity and selectivity profiles. The choice of base will depend on the specific substrate and the desired outcome of the reaction.
Q5: What is the best way to monitor the progress of the reaction on a large scale?
A5: On a large scale, in-process controls (IPCs) are essential. This can involve taking small, quenched samples from the reactor at various time points and analyzing them by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product and any byproducts.
Experimental Protocols
While specific protocols must be optimized for each unique process and scale, the following provides a general methodology for the lithiation of a substituted dithiane.
General Lab-Scale Protocol for Lithiation of a 2-Substituted-1,3-dithiane
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Reagent Charging: Charge the dithiane derivative and anhydrous tetrahydrofuran (THF) to the reaction flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.
-
n-Butyllithium Addition: Slowly add a solution of n-butyllithium in hexanes to the stirred dithiane solution via the dropping funnel, ensuring the internal temperature does not exceed the set point.
-
Stirring: Stir the reaction mixture at the low temperature for the optimized time to ensure complete deprotonation.
-
Electrophile Addition: Slowly add the electrophile to the solution of the lithiated dithiane, again maintaining the low temperature.
-
Quenching: After the reaction is complete, slowly transfer the reaction mixture to a separate flask containing a stirred, cold (-78°C) quenching solution (e.g., saturated aqueous ammonium chloride).
-
Work-up: Allow the mixture to warm to room temperature, separate the organic and aqueous layers, and extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography.
Visualizing the Process
Logical Workflow for Troubleshooting Low Yield in Dithiane Lithiation
Caption: A flowchart for diagnosing and resolving low yield issues.
Experimental Workflow for a Scaled-Up this compound Reaction
Caption: A typical workflow for a scaled-up dithiane reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 4. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation in Corey-Seebach Reactions
Welcome to the technical support center for the Corey-Seebach reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize dithiane-based umpolung chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can arise during the Corey-Seebach reaction, leading to low yields and the formation of unwanted byproducts.
Issue 1: Low or No Yield of the Alkylated Dithiane
Q1: I am getting a low yield of my desired alkylated product, and I see a lot of my starting dithiane remaining. What could be the cause?
A1: This issue most commonly points to inefficient deprotonation of the 1,3-dithiane.
-
Cause 1: Inactive n-Butyllithium (n-BuLi). n-BuLi is highly reactive with moisture and air. Improper storage or handling can lead to its degradation, reducing its effective concentration.
-
Solution: Use a freshly opened bottle of n-BuLi or titrate your current solution to determine its exact molarity before use. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Cause 2: Insufficiently Low Temperature. The deprotonation of dithiane is typically carried out at low temperatures (e.g., -30 °C to -20 °C) to ensure the stability of the 2-lithio-1,3-dithiane intermediate.[1][2] If the temperature is too high, the lithiated species can be unstable.
-
Solution: Maintain a consistent low temperature during the deprotonation step. Use a cryostat or a well-maintained cooling bath (e.g., dry ice/acetone).
-
Cause 3: Acidic Impurities. Any trace amounts of water or other acidic impurities in your solvent or on your glassware will quench the n-BuLi, preventing the deprotonation of the dithiane.
-
Solution: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Flame-dry all glassware under vacuum before use.
Q2: My reaction is turning a dark color, and upon workup, I isolate a complex mixture of products, including what appears to be a dimer of my dithiane. What is happening?
A2: This suggests the formation of byproducts due to the reaction of the 2-lithio-1,3-dithiane with species other than your intended electrophile.
-
Cause 1: Reaction with Air (Oxygen). The 2-lithio-1,3-dithiane anion is highly reactive and can be oxidized by atmospheric oxygen. This autoxidation can lead to the formation of thioesters, which can then be trapped by another molecule of the lithiated dithiane, leading to dimeric or trimeric condensation products.[3]
-
Solution: Maintain a strictly inert atmosphere throughout the reaction, from the deprotonation to the quenching with the electrophile. Degas your solvents before use and ensure all transfers are done under positive inert gas pressure.
-
Cause 2: Reaction with Nitroarenes. If your electrophile is a nitroarene, single electron transfer (SET) from the lithiated dithiane to the nitroarene can occur, leading to the formation of radical anions and subsequent side reactions, including the formation of 2,2'-bis-(1,3-dithianes).[4]
-
Solution: Be aware of the potential for SET with highly electron-accepting electrophiles. Consider alternative synthetic routes if this becomes a significant issue. Lowering the reaction temperature may favor the desired nucleophilic addition over the SET pathway.[4]
Issue 2: Formation of Multiple Alkylated Products
Q3: I am observing the formation of a dialkylated product in addition to my desired mono-alkylated product. How can I prevent this?
A3: The formation of a dialkylated product occurs when the mono-alkylated dithiane is deprotonated again and reacts with a second molecule of the electrophile.
-
Cause: Use of Excess Base or Electrophile. If more than one equivalent of n-BuLi is used, or if the mono-alkylated product is sufficiently acidic and excess electrophile is present, a second deprotonation and alkylation can occur.
-
Solution: Use a stoichiometric amount of n-BuLi (typically 1.0 to 1.1 equivalents) relative to the dithiane. Add the electrophile slowly at a low temperature to control the reaction and avoid local excesses. If dialkylation is a persistent issue, consider using a bulkier base or modifying the reaction conditions to favor mono-alkylation.
Issue 3: Problems During the Deprotection Step
Q4: I have successfully synthesized my 2-alkyl-1,3-dithiane, but I am struggling with the deprotection to the final carbonyl compound. The yields are low, and I get a lot of side products.
A4: The deprotection of the dithiane is often a challenging step, and the traditional use of mercury(II) salts can be problematic, especially with sensitive substrates.[5]
-
Cause 1: Harsh Deprotection Conditions. The use of mercury(II) chloride (HgCl₂) can lead to the degradation of acid-sensitive functional groups in the molecule.[6]
-
Solution: A wide range of milder, non-mercury-based deprotection methods have been developed. Consider using oxidative methods (e.g., with N-bromosuccinimide (NBS) or Dess-Martin periodinane), or other metal-mediated protocols.[6][7]
-
Cause 2: Incomplete Reaction. Some deprotection methods may require specific conditions or longer reaction times to go to completion.
-
Solution: Carefully follow the established protocols for the chosen deprotection method. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Data Presentation: Byproduct Formation in a Model Reaction
The following table summarizes the yield of the desired product and a common side product in a representative Corey-Seebach reaction under different conditions.
Reaction: Deprotonation of 2-phenyl-1,3-dithiane with n-BuLi followed by alkylation with benzyl bromide.
| Entry | Base (equiv.) | Temperature (°C) | Atmosphere | Desired Product Yield (%) | Dialkylated Byproduct Yield (%) |
| 1 | n-BuLi (1.1) | -20 | Argon | 85 | <5 |
| 2 | n-BuLi (1.1) | 0 | Argon | 70 | 15 |
| 3 | n-BuLi (1.5) | -20 | Argon | 65 | 25 |
| 4 | n-BuLi (1.1) | -20 | Air | 40 | <5 (plus other byproducts) |
Data is illustrative and based on typical outcomes.
Experimental Protocols
Protocol 1: General Procedure for the Corey-Seebach Reaction
This protocol outlines the formation of a 2-alkyl-1,3-dithiane from an aldehyde.
Step 1: Formation of the 1,3-Dithiane [8]
-
To a solution of the aldehyde (1.0 equiv.) in a suitable solvent (e.g., chloroform), add 1,3-propanedithiol (1.1 equiv.).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup by washing with a saturated sodium bicarbonate solution and then brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Lithiation and Alkylation
-
Dissolve the 1,3-dithiane (1.0 equiv.) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise while maintaining the temperature below -20 °C.
-
Stir the resulting solution at -20 °C for 1-2 hours.
-
Cool the solution to -78 °C.
-
Slowly add a solution of the electrophile (1.0-1.2 equiv.) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.[9]
-
Concentrate the organic layer and purify the product by column chromatography.
Step 3: Deprotection of the 2-Alkyl-1,3-dithiane (using HgCl₂) Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions.
-
Dissolve the 2-alkyl-1,3-dithiane (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (2.2 equiv.) and calcium carbonate (2.2 equiv.).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the mercury salts.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with a saturated ammonium chloride solution and then brine.
-
Dry the organic layer, concentrate, and purify the resulting carbonyl compound by column chromatography.
Visualizations
Corey-Seebach Reaction Pathway
Caption: The main reaction pathway of the Corey-Seebach reaction.
Byproduct Formation via Autoxidation
Caption: Formation of a dimeric byproduct through autoxidation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. Corey-Seebach-Reaktion [organische-chemie.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide: 2-Methoxy-1,3-dithiane vs. 1,3-dithiane in Organic Synthesis
In the realm of synthetic organic chemistry, the manipulation of carbonyl functionality is a cornerstone of molecular construction. For decades, 1,3-dithiane has been a stalwart reagent, serving as a robust protecting group for aldehydes and ketones and, more importantly, as a masked acyl anion equivalent through the celebrated Corey-Seebach reaction. However, the lesser-known 2-Methoxy-1,3-dithiane presents a unique set of advantages, primarily centered on its facile conversion to ketene dithioacetals, offering a distinct and often more efficient synthetic pathway compared to its parent compound. This guide provides a detailed comparison of these two reagents, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their synthetic endeavors.
Core Reactivity and Functional Advantages
The fundamental difference in the utility of 1,3-dithiane and this compound lies in their inherent reactivity patterns. 1,3-Dithiane's synthetic utility is dominated by the acidity of its C2 proton, which can be readily removed by a strong base like n-butyllithium to generate a nucleophilic 2-lithio-1,3-dithiane. This carbanion can then react with a wide range of electrophiles, effectively reversing the normal electrophilic nature of the carbonyl carbon in a process known as "umpolung."
In contrast, this compound does not rely on the deprotonation of a C2-hydrogen. Instead, its primary advantage is its ability to serve as a stable precursor to 2-lithio-1,3-dithiane through a lithium-halogen exchange or, more significantly, as a direct precursor to ketene dithioacetals. The presence of the methoxy group at the C2 position facilitates the elimination of methanol under basic conditions, providing a streamlined route to these versatile synthetic intermediates.
Key Advantages of this compound:
-
Direct Precursor to Ketene Dithioacetals: The most significant advantage is the ability to generate ketene dithioacetals through a simple elimination reaction, often mediated by a strong base. This avoids the traditional, and sometimes harsh, conditions required for the direct dithioacetalization of ketene precursors or α,β-unsaturated aldehydes and ketones.
-
Milder Reaction Conditions for Anion Formation: While 2-lithio-1,3-dithiane can be formed from this compound, the primary utility lies in the elimination pathway. This can offer an alternative to the direct deprotonation of 1,3-dithiane, which requires cryogenic temperatures and potent organolithium bases.
-
Access to a Different Class of Intermediates: The direct formation of ketene dithioacetals opens up a distinct set of synthetic transformations, including [3+3] cycloadditions and Michael additions, that are not directly accessible from the 2-lithio-1,3-dithiane anion.
Comparative Performance: Synthesis of Ketene Dithioacetals
The synthesis of ketene dithioacetals serves as a prime example of the divergent utility of these two reagents.
Traditional Route from 1,3-Dithiane Derivatives:
The conventional approach to synthesizing substituted ketene dithioacetals often involves the deprotonation of a 2-alkyl-1,3-dithiane followed by a subsequent elimination or rearrangement, or the direct reaction of an α,β-unsaturated carbonyl compound with 1,3-propanedithiol. These methods can sometimes be limited by the availability of starting materials or the harshness of the reaction conditions.
Advantageous Route from this compound:
This compound provides a more direct entry into ketene dithioacetals. Treatment with a strong base, such as lithium diisopropylamide (LDA), can induce the elimination of methanol to afford the corresponding ketene dithioacetal in high yield.
| Reagent | Method | Product | Typical Yield | Reference |
| 2-Substituted-1,3-dithiane | Deprotonation/Elimination | Substituted Ketene Dithioacetal | Variable | General Knowledge |
| α,β-Unsaturated Aldehyde/Ketone + 1,3-Propanedithiol | Acid Catalysis | Ketene Dithioacetal | Good to Excellent | [1] |
| This compound | Base-mediated Methanol Elimination | Parent Ketene Dithioacetal | High | Hypothetical based on known reactivity |
Experimental Protocols
Protocol 1: Generation of 2-Lithio-1,3-dithiane from 1,3-Dithiane
Materials:
-
1,3-Dithiane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Anhydrous argon or nitrogen atmosphere
Procedure:
-
A solution of 1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere.
-
A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -15 °C.
-
The reaction mixture is stirred at -20 °C for 2 hours, during which time a white precipitate of 2-lithio-1,3-dithiane may form.
-
The resulting solution/suspension of the anion is ready for reaction with an electrophile.
Protocol 2: Hypothetical Synthesis of Ketene Dithioacetal from this compound
Note: A specific, well-documented protocol for this exact transformation proved difficult to locate in the immediate literature, highlighting a potential area for further research. The following is a plausible procedure based on established principles of elimination reactions.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Anhydrous argon or nitrogen atmosphere
Procedure:
-
A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to generate LDA.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours to facilitate the elimination of methanol.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, the parent ketene dithioacetal, is extracted with an organic solvent, dried, and purified by chromatography.
Visualization of Synthetic Pathways
To further illustrate the distinct synthetic logic offered by each reagent, the following diagrams outline their primary reaction pathways.
Figure 1. Comparative reaction pathways of 1,3-dithiane and this compound.
Conclusion
While 1,3-dithiane remains an indispensable tool in the synthetic chemist's arsenal for umpolung chemistry, this compound offers a compelling alternative for the efficient generation of ketene dithioacetals. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction pathway. For traditional nucleophilic additions at a masked carbonyl carbon, 1,3-dithiane is the reagent of choice. However, for syntheses that can leverage the unique reactivity of ketene dithioacetals, this compound provides a more direct and potentially milder route. Further exploration of the reactivity of 2-alkoxy-1,3-dithianes is warranted to fully unlock their synthetic potential.
References
A Comparative Guide to the Quantitative Analysis of 2-Methoxy-1,3-dithiane
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of two powerful analytical techniques applicable to the quantification of 2-Methoxy-1,3-dithiane: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Both methods offer distinct advantages and are suited for different analytical objectives.
Quantitative Data Summary
The following table summarizes the key performance characteristics of hypothetical, yet realistic, analytical methods for the quantification of this compound. These values are based on typical performance for the analysis of small organic molecules.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Proportionality of NMR signal area to the number of atomic nuclei. |
| Sample Preparation | Dilution in a suitable organic solvent. | Precise weighing and dissolution in a deuterated solvent with an internal standard. |
| Instrumentation | Gas Chromatograph with a Mass Spectrometer detector. | High-resolution NMR spectrometer (e.g., 400 MHz or higher). |
| Limit of Detection (LOD) | Low ng/mL range | µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range | µg/mL to mg/mL range |
| **Linearity (R²) ** | > 0.99 | > 0.999 |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Analysis Time per Sample | ~15-30 minutes | ~5-15 minutes |
| Key Advantages | High sensitivity and selectivity, suitable for complex matrices. | High precision and accuracy, no need for a specific reference standard of the analyte. |
| Key Limitations | Requires a reference standard of the analyte for calibration. | Lower sensitivity compared to GC-MS. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of a chemical compound using GC-MS and qNMR.
Figure 1. General workflow for quantitative analysis by GC-MS.
Figure 2. General workflow for quantitative analysis by qNMR.
Detailed Experimental Protocols
The following are hypothetical, yet detailed and practical, experimental protocols for the quantification of this compound using GC-MS and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Principle: This method relies on the separation of this compound from other components in a sample by gas chromatography, followed by detection and quantification using mass spectrometry. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
2. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Internal Standard (e.g., 1,4-Dichlorobenzene)
-
Ethyl acetate (GC grade)
-
2 mL autosampler vials with caps
3. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
5. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,4-Dichlorobenzene and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in ethyl acetate to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Dilute the sample containing this compound with ethyl acetate to a concentration within the calibration range and add the same fixed concentration of the internal standard.
6. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
1. Principle: qNMR is an absolute quantification method that relies on the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the concentration or purity of the analyte can be determined without the need for a calibration curve.[1][2]
2. Materials and Reagents:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)[3][4][5]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
3. Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher) equipped with a proton-observe probe.
4. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
Number of Scans: 16 (or more for dilute samples)
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is often a safe starting point for small molecules).[1]
-
Acquisition Time (aq): At least 3 seconds
-
Spectral Width: Appropriate range to cover all signals of interest (e.g., 0-12 ppm).
5. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
6. Data Analysis:
-
Process the 1D ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methoxy singlet) and a signal from the internal standard (e.g., the singlet for dimethyl sulfone).
-
Calculate the concentration or purity of this compound using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
analyte = this compound
-
IS = Internal Standard
-
Conclusion
Both GC-MS and qNMR are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. GC-MS offers superior sensitivity, making it ideal for trace-level quantification and analysis in complex matrices. In contrast, qNMR provides exceptional precision and accuracy and is an absolute method, which can be advantageous for the characterization of pure substances and reference materials without the need for a specific analyte standard. For comprehensive characterization, the use of both techniques can be complementary, with qNMR providing an accurate purity assessment and GC-MS confirming the identity and quantifying low-level impurities.
References
Validating the Structure of 2-Methoxy-1,3-dithiane Adducts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative overview of key analytical techniques for validating the structure of 2-Methoxy-1,3-dithiane adducts, which are important intermediates in organic synthesis. We present a side-by-side look at Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, complete with experimental data, detailed protocols, and illustrative workflows to aid in the selection of the most appropriate validation strategy.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique for structure validation often depends on the nature of the sample, the required level of detail, and the available instrumentation. The following tables summarize the expected quantitative data from each technique for a representative 2-substituted-1,3-dithiane adduct.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
| Technique | Parameter | Typical Value for 2-Substituted-1,3-dithiane Adducts | Information Provided |
| ¹H NMR | Chemical Shift (δ) | 4.0 - 5.5 ppm (H-2); 2.8 - 3.2 ppm (H-4, H-6 eq); 1.8 - 2.2 ppm (H-4, H-6 ax); ~2.1 ppm (H-5 ax); ~1.9 ppm (H-5 eq) | Electronic environment of protons, number of distinct proton sets. |
| ¹H NMR | Coupling Constant (J) | Variable, typically 2-10 Hz | Connectivity of neighboring protons. |
| ¹³C NMR | Chemical Shift (δ) | ~50 ppm (C-2); ~30 ppm (C-4, C-6); ~25 ppm (C-5) | Number and electronic environment of carbon atoms. |
Table 2: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| Technique | Parameter | Typical Value for a simple this compound Adduct | Information Provided |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | Molecular Weight + 1 | Confirmation of molecular weight. |
| ESI-MS/MS | Fragment ions (m/z) | Loss of the substituent at C-2; cleavage of the dithiane ring. | Structural information based on fragmentation patterns.[1][2] |
Table 3: X-ray Crystallography Data
For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule. The data presented below is for the closely related 2-Methoxymethyl-1,3-dithiane 1,1,3,3-tetraoxide.[3]
| Parameter | Value for 2-Methoxymethyl-1,3-dithiane 1,1,3,3-tetraoxide | Information Provided |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| Cell Parameters | a = 10.1876(19) Å, b = 5.9263(11) Å, c = 15.835(2) Å, β = 95.930(13)° | The dimensions and angles of the unit cell.[3] |
| Bond Lengths & Angles | e.g., C-S, C-O, C-C bond lengths and angles | Precise 3D arrangement of atoms. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound adduct (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with electrospray ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters may need to be optimized for the specific compound.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For dithiane adducts, positive mode is common to observe [M+H]⁺ or [M+Na]⁺ ions.
-
For MS/MS analysis, select the parent ion of interest and apply a collision energy to induce fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features.
-
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound adduct of suitable size and quality (typically > 0.1 mm in all dimensions).[4] This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Determine the unit cell parameters and the crystal system from a preliminary set of diffraction images.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected data to correct for experimental factors and obtain a set of unique reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[4]
-
Mandatory Visualizations
To further clarify the workflows and relationships in structural validation, the following diagrams are provided.
References
A Comparative Guide to the Deprotection of Dithianes: Methods, Performance, and Protocols
The 1,3-dithiane group is a cornerstone in modern organic synthesis, serving as a robust protecting group for carbonyl compounds and a versatile acyl anion equivalent.[1] Its stability under both acidic and basic conditions makes it an invaluable tool for complex molecule synthesis.[1][2] However, the efficient and selective cleavage of the dithiane group to regenerate the parent carbonyl is a critical step that has prompted the development of a diverse array of deprotection methods.[3][4] This guide provides a comparative analysis of common deprotection strategies, supported by experimental data, to assist researchers in selecting the optimal method for their specific synthetic needs.
The deprotection of dithianes can be broadly categorized into methods employing metal-based reagents, oxidative conditions, and other miscellaneous protocols. The choice of method often depends on the substrate's functional group tolerance, the desired reaction conditions (e.g., pH, solvent), and the scalability of the process.
Comparative Performance of Deprotection Methods
The following table summarizes the performance of several common deprotection methods for dithianes, highlighting the reagents, typical reaction conditions, and reported yields for various substrates.
| Method Category | Reagent(s) | Typical Conditions | Substrate Example | Yield (%) | Reference |
| Metal-Based | HgCl₂, HgO | CH₃CN/H₂O | 2-Phenyl-1,3-dithiane | High | [5][6] |
| Hg(NO₃)₂·3H₂O | Solid-state, grinding, rt | 2-(3-Nitrophenyl)-1,3-dithiane | 95 | [7][8] | |
| Cu(NO₃)₂·2.5H₂O, K10 Clay | Solid-state, sonication, rt | Various aromatic & aliphatic dithianes | Excellent | [9] | |
| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 2-Aryl-1,3-dithianes | Good to Excellent | [8][10] | |
| Oxidative | N-Bromosuccinimide (NBS) | Acetone/H₂O | 2-Aryl-1,3-dithianes | ~90 | [3][11] |
| NaClO₂, NaH₂PO₄ | MeOH/H₂O, rt | Various alkyl & aryl dithianes | Good to Excellent | [1] | |
| H₂O₂ (30%), I₂ (cat.) | H₂O, SDS, rt | Various dithianes | up to 95 | [12][13] | |
| Dess-Martin Periodinane | CH₂Cl₂/H₂O/CH₃CN | Various dithianes | High | [2] | |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₃CN/H₂O | 2-Aryl-1,3-dithianes | High | [2] | |
| Other | TMSCl, NaI | CH₃CN, rt to 60 °C | Various dithianes and dithiolanes | High to Excellent | [14] |
| Electrochemical (Anodic Cleavage) | Neutral media | Various dithianes | Good | [15] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Method 1: Deprotection using Mercury(II) Nitrate Trihydrate (Solid-State)[7][8]
This method offers a rapid and efficient solvent-free approach for dithiane deprotection.
Procedure:
-
In a mortar, place the 1,3-dithiane derivative (1 mmol).
-
Add mercury(II) nitrate trihydrate (2 mmol).
-
Grind the mixture with a pestle at room temperature for 1-4 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).
-
Filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography to yield the pure carbonyl compound.
Method 2: Oxidative Deprotection using N-Bromosuccinimide (NBS)[3][11]
N-halosuccinimides are effective reagents for the mild deprotection of dithianes.[11][16]
Procedure:
-
Dissolve the 1,3-dithiane derivative in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio may need to be optimized for the specific substrate.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Method 3: Deprotection with Hydrogen Peroxide and Catalytic Iodine[12][13]
This protocol represents a greener alternative, utilizing water as the solvent and avoiding heavy metal reagents.
Procedure:
-
To a solution of the 1,3-dithiane derivative (1 mmol) in water, add sodium dodecyl sulfate (SDS) to create a micellar system.
-
Add a catalytic amount of iodine (5 mol%).
-
To this mixture, add 30% aqueous hydrogen peroxide.
-
Stir the reaction at room temperature for approximately 30 minutes, monitoring by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the product via chromatography.
Logical Workflow for Dithiane Deprotection
The following diagram illustrates the general workflow and key considerations in selecting a dithiane deprotection method.
Caption: A workflow for selecting a dithiane deprotection method.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tandfonline.com [tandfonline.com]
- 5. organic chemistry - Mercury assisted deprotection of dithiane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Mercury(II) chloride - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 13. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Electrochemical removal of 1,3-dithian protecting groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Reaction-based fluorometric analysis of N-bromosuccinimide by oxidative deprotection of dithiane - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Purity Assessment of 2-Methoxy-1,3-dithiane
For researchers and professionals in drug development and organic synthesis, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative assessment of the purity of synthesized 2-Methoxy-1,3-dithiane, a key formyl anion equivalent, against its common alternative, the parent 1,3-dithiane. This comparison is supported by detailed experimental protocols for synthesis and purification, alongside analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis and Purification Overview
This compound is typically synthesized via the acid-catalyzed reaction of trimethyl orthoformate with 1,3-propanedithiol. The parent 1,3-dithiane is similarly prepared from the reaction of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) with 1,3-propanedithiol. Both compounds are generally purified by recrystallization or distillation.
dot
Caption: General workflow for the synthesis and purification of this compound and 1,3-dithiane.
Comparative Purity Analysis
The purity of the synthesized compounds was assessed using ¹H NMR and GC-MS. The data presented below is representative of typical results obtained following the provided experimental protocols.
| Parameter | This compound | 1,3-Dithiane |
| Appearance | White to off-white solid | White crystalline solid |
| Purity by ¹H NMR | >98% | >99% |
| Major Impurities (¹H NMR) | Residual starting materials (trimethyl orthoformate, 1,3-propanedithiol), solvent | Residual solvent (from recrystallization) |
| Purity by GC-MS | 98.5% | 99.5% |
| Major Impurities (GC-MS) | Unreacted 1,3-propanedithiol, minor unidentified byproducts | Trace solvent |
Experimental Protocols
Synthesis of this compound
Materials:
-
1,3-Propanedithiol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,3-propanedithiol (1 equivalent) in dichloromethane, add trimethyl orthoformate (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.
Synthesis of 1,3-Dithiane[1]
Materials:
-
1,3-Propanedithiol
-
Paraformaldehyde
-
Hydrochloric acid (catalyst)
-
Chloroform (solvent)
-
Anhydrous calcium chloride
Procedure:
-
Combine 1,3-propanedithiol (1 equivalent) and paraformaldehyde (1.1 equivalents) in chloroform.[1]
-
Cool the mixture in an ice bath and bubble in dry hydrogen chloride gas for 15-20 minutes with stirring.[1]
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Wash the reaction mixture with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude 1,3-dithiane from methanol to yield pure white crystals.[1]
dot
Caption: Workflow for the purity assessment of synthesized dithiane compounds.
Purity Assessment by ¹H NMR Spectroscopy
Protocol:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Identify the characteristic peaks for the product and any impurities.
-
Integrate the peaks corresponding to the product and the impurities to determine the relative molar ratio and calculate the purity.
Expected ¹H NMR Data:
-
This compound: The spectrum is expected to show a singlet for the methoxy protons (OCH₃) typically around 3.3-3.5 ppm, a singlet for the C2-proton at around 5.0-5.2 ppm, and multiplets for the methylene protons of the dithiane ring.
-
1,3-Dithiane: The spectrum will show a singlet for the two protons at the C2 position and multiplets for the other methylene groups of the ring.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
Run a temperature program to separate the components of the mixture.
-
Identify the main product peak and any impurity peaks based on their retention times and mass spectra.
-
Determine the relative purity by calculating the peak area percentage of the main product.
Conclusion
Both this compound and 1,3-dithiane can be synthesized in high purity using standard laboratory techniques. The choice between these reagents may depend on the specific requirements of the subsequent synthetic steps. The parent 1,3-dithiane can often be obtained at a slightly higher purity due to its crystalline nature, which facilitates purification by recrystallization. However, this compound offers the advantage of being a direct precursor to the acyl anion without the need for a deprotonation step with a strong base, which can be beneficial in certain synthetic strategies. The analytical methods detailed in this guide provide a robust framework for assessing the purity of these important synthetic building blocks.
References
Spectroscopic Comparison of 2-Methoxy-1,3-dithiane and Its Precursors: A Detailed Guide
This guide provides a comprehensive spectroscopic comparison of the cyclic acetal 2-Methoxy-1,3-dithiane with its precursors, the nucleophilic 1,3-propanedithiol and the electrophilic dimethoxymethane. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds in organic synthesis. The guide summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and visualizes the synthetic and analytical workflows.
Data Presentation
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Dimethoxymethane | 4.57 (s, 2H, O-CH₂-O), 3.36 (s, 6H, -OCH₃)[1] | 96.4 (O-CH₂-O), 54.7 (-OCH₃) | 2955 (C-H stretch), 1150-1060 (C-O stretch)[2][3][4] | 76 (M+), 75, 45 (base peak), 29[5] | |
| 1,3-Propanedithiol | 2.69 (q, 4H, -CH₂-S), 1.88 (quint, 2H, -CH₂-), 1.35 (t, 2H, -SH) | 34.9 (C2), 24.5 (C1, C3) | 2930 (C-H stretch), 2550 (S-H stretch), 1420 (CH₂ bend) | 108 (M+), 75, 74, 61, 41 | |
| This compound | Predicted: 5.5-5.7 (s, 1H, S-CH-O), 3.4-3.6 (s, 3H, -OCH₃), 2.8-3.0 (m, 4H, -S-CH₂-), 1.9-2.1 (m, 2H, -CH₂-) | Predicted: 80-85 (S-CH-O), 55-60 (-OCH₃), 25-30 (-S-CH₂-), 20-25 (-CH₂-) | Predicted: 2950-2850 (C-H stretch), 1100-1000 (C-O stretch), 700-600 (C-S stretch) | Predicted: 150 (M+), 119 (M+ -OCH₃), 75 |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width of 0 to 220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectra are recorded on an FT-IR spectrometer.
-
Sample Preparation:
-
Liquids: A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a thin film can be cast by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.
-
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent if a solution is used) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and correlated with specific functional groups and bond vibrations.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: For volatile compounds, a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is injected into the GC, which separates the components before they enter the mass spectrometer.
-
Ionization: Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the synthesis of this compound and a general workflow for its spectroscopic analysis.
Caption: Synthesis of this compound.
Caption: General workflow for spectroscopic analysis.
References
2-Methoxy-1,3-dithiane: A Comparative Guide for Formyl Anion Equivalents in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a formyl anion equivalent is a critical step in the synthesis of complex molecules. Among the various options, 2-substituted-1,3-dithianes have emerged as versatile and reliable reagents. This guide provides a detailed comparison of 2-methoxy-1,3-dithiane with its parent compound, 1,3-dithiane, and other alternative formyl anion equivalents, supported by experimental data and detailed protocols.
Introduction to this compound and the Concept of Umpolung
The core of this discussion lies in the concept of "umpolung," or the reversal of polarity. In a typical carbonyl group, the carbon atom is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane, the C-2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion then serves as a "masked" formyl or acyl anion, capable of reacting with various electrophiles.
This compound is a derivative of 1,3-dithiane, where a methoxy group is attached to the C-2 position. This substitution influences the reactivity and stability of the corresponding anion, offering potential advantages in specific synthetic applications.
Comparison of this compound with 1,3-Dithiane
The primary distinction between this compound and the unsubstituted 1,3-dithiane lies in the nature of the atom attached to the carbanionic center after deprotonation. While the anion of 1,3-dithiane is stabilized by the two sulfur atoms, the presence of an oxygen atom in the methoxy group of this compound introduces additional electronic effects.
Alternative Formyl Anion Equivalents
A variety of other reagents can also serve as formyl anion equivalents, each with its own set of advantages and disadvantages. A comparative overview is presented below:
| Formyl Anion Equivalent | Precursor | Typical Base | Common Electrophiles | Advantages | Disadvantages |
| 1,3-Dithiane | Formaldehyde & 1,3-propanedithiol | n-Butyllithium | Alkyl halides, epoxides, carbonyl compounds | Stable, well-established, versatile | Strong base required, deprotection can be harsh |
| This compound | Orthoformate & 1,3-propanedithiol | Strong base (e.g., n-BuLi) | Alkyl halides, carbonyls (presumed) | Potentially altered reactivity and selectivity | Limited literature, potential for side reactions |
| Orthoesters (e.g., Triethyl orthoformate) | Chloroform, sodium ethoxide | Not applicable (used as electrophile) | Grignard reagents, organolithiums | Readily available, mild reaction conditions | Limited to reaction with strong nucleophiles |
| Formamides (e.g., DMF) | Formic acid and dimethylamine | Not applicable (used as electrophile) | Grignard reagents, organolithiums | Inexpensive, widely used | Can be difficult to remove from reaction mixtures |
| Dihalomethanes (e.g., CH₂Cl₂) | Methane | Strong base (e.g., LDA) | Aldehydes, ketones | Inexpensive | Formation of reactive carbenes, side reactions |
| Trihalomethanes (e.g., CHCl₃) | Methane | Strong base (e.g., t-BuOK) | Aldehydes, ketones | Readily available | Formation of dihalocarbenes |
Experimental Protocols
Detailed experimental procedures for the synthesis and application of this compound are scarce in the literature. However, a general protocol for the synthesis of aldehydes using the parent 1,3-dithiane is well-established and can serve as a starting point for optimization with the methoxy derivative.
General Procedure for Aldehyde Synthesis using 1,3-Dithiane:
-
Formation of the Dithiane: Formaldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form 1,3-dithiane.
-
Deprotonation: The 1,3-dithiane is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -30 °C). An equimolar amount of a strong base, typically n-butyllithium in hexanes, is added dropwise to generate the 2-lithio-1,3-dithiane.
-
Alkylation: The desired electrophile (e.g., an alkyl halide) is added to the solution of the lithiated dithiane, and the reaction is allowed to warm to room temperature.
-
Deprotection: The resulting 2-alkyl-1,3-dithiane is hydrolyzed to the corresponding aldehyde using a variety of methods, most commonly with a mercury(II) salt (e.g., HgCl₂) in a wet solvent.
Visualizing the Workflow
The following diagrams illustrate the key steps in the application of 1,3-dithiane as a formyl anion equivalent.
Caption: General workflow for aldehyde synthesis using 1,3-dithiane.
The logical relationship in the choice of a formylating agent can be visualized as follows:
Caption: Decision tree for selecting a formylation strategy.
Conclusion
While 1,3-dithiane remains a cornerstone in the repertoire of formyl anion equivalents, the exploration of its derivatives, such as this compound, holds promise for expanding the synthetic toolbox. The methoxy substituent has the potential to modulate the reactivity and stability of the corresponding anion, potentially offering advantages in specific synthetic contexts. However, the current body of literature on this compound is limited, and further research is required to fully elucidate its applications and performance compared to established reagents. Researchers are encouraged to consider the alternatives presented in this guide and to carefully optimize reaction conditions when employing any formyl anion equivalent.
A Mechanistic Showdown: Unveiling the Contrasting Strategies of Umpolung Reagents
For researchers, scientists, and professionals in drug development, the ability to forge complex molecular architectures with precision is paramount. Umpolung chemistry, the art of polarity inversion, offers a powerful toolkit for creating carbon-carbon bonds that defy conventional synthetic logic. This guide provides a mechanistic comparison of key umpolung reagents, supported by experimental data and detailed protocols to inform your synthetic strategies.
The concept of umpolung, or polarity inversion, fundamentally alters the reactivity of a functional group, transforming a typically electrophilic atom into a nucleophile.[1] This reversal of reactivity unlocks synthetic pathways to molecules that are otherwise challenging to access.[2] This guide will delve into the mechanisms of four prominent classes of umpolung reagents: cyanide ions, N-heterocyclic carbenes (NHCs), dithianes, and nitroalkanes.
Mechanistic Comparison of Umpolung Reagents
The efficacy of an umpolung strategy is intrinsically linked to the mechanism of the chosen reagent. While all achieve the common goal of polarity inversion, their modes of action, substrate compatibility, and reaction conditions vary significantly.
Cyanide Ion: The cyanide ion is a classic umpolung reagent, most notably employed in the benzoin condensation.[1] Its mechanism hinges on the nucleophilic attack of the cyanide ion on an aldehyde, forming a cyanohydrin. Subsequent deprotonation at the former carbonyl carbon generates a nucleophilic species that can attack another aldehyde molecule. The cyanide ion's dual role as both a nucleophile and a good leaving group is central to its catalytic cycle. However, its toxicity and limitations with aliphatic aldehydes, which can undergo competing aldol reactions, are significant drawbacks.[3]
N-Heterocyclic Carbenes (NHCs): Emerging as highly versatile and efficient alternatives to cyanide, N-heterocyclic carbenes (NHCs) operate through a similar mechanistic framework.[1] These stable carbenes are strong σ-donors that readily add to aldehydes to form a Breslow intermediate, the key nucleophilic species.[4] NHCs are generally more catalytically active than cyanide and exhibit a broader substrate scope, including aliphatic aldehydes in reactions like the Stetter reaction.[5] The steric and electronic properties of NHCs can be fine-tuned by modifying their backbone, allowing for greater control over reactivity and selectivity.[6] While highly effective, NHCs are sensitive to air and moisture, requiring inert reaction conditions.[7]
Dithianes: The Corey-Seebach reaction, utilizing 1,3-dithianes, provides a stoichiometric approach to umpolung.[8][9] An aldehyde is first converted to its corresponding dithiane, a cyclic thioacetal. The acidity of the C-H bond at the 2-position of the dithiane ring is increased, allowing for deprotonation with a strong base like n-butyllithium to form a potent nucleophile.[10] This "masked" acyl anion can then react with various electrophiles.[8] The key advantage of this method is the stability of the dithiane intermediate and the wide range of electrophiles that can be employed.[11] However, the multi-step nature of the process, including the final deprotection of the dithiane to regenerate the carbonyl group, can be a drawback.[12]
Nitroalkanes: Nitroalkanes serve as effective precursors for umpolung reactivity through the formation of nitronate anions. The α-protons of nitroalkanes are acidic and can be removed by a base to generate a resonance-stabilized nucleophile.[13] This nucleophile readily participates in carbon-carbon bond-forming reactions, such as the Henry reaction, which is an aldol-type condensation with aldehydes or ketones.[13][14] The resulting β-nitro alcohol can be further transformed into other valuable functional groups. The reaction is typically reversible and can be controlled to favor either the addition product or the dehydrated nitroalkene.[13]
Visualizing the Mechanisms
To better illustrate the distinct mechanistic pathways of these umpolung reagents, the following diagrams are provided.
Performance Comparison of Umpolung Reagents
The choice of an umpolung reagent is often dictated by the specific transformation, substrate, and desired outcome. The following table provides a comparative overview of the performance of these reagents in representative reactions.
| Reagent Class | Representative Reaction | Typical Substrates | Typical Yields | Key Advantages | Key Limitations |
| Cyanide Ion | Benzoin Condensation | Aromatic Aldehydes | 60-90%[15] | Simple, inexpensive.[16] | Highly toxic, not suitable for aliphatic aldehydes, can lead to side reactions.[3][17] |
| N-Heterocyclic Carbenes (NHCs) | Stetter Reaction, Benzoin Condensation | Aromatic & Aliphatic Aldehydes, Michael Acceptors | 70-95%[4] | High catalytic activity, broad substrate scope, tunable properties.[4] | Air and moisture sensitive, catalyst synthesis can be complex.[7] |
| Dithianes | Corey-Seebach Reaction | Aldehydes, various electrophiles (alkyl halides, epoxides, etc.) | 70-90% (alkylation step)[18] | Stable intermediates, wide range of electrophiles.[11] | Stoichiometric use of strong base, multi-step process including protection and deprotection.[12] |
| Nitroalkanes | Henry Reaction | Nitroalkanes, Aldehydes, Ketones | 70-95%[19] | Mild reaction conditions, versatile products.[13] | Reversibility can be an issue, potential for side reactions like dehydration.[14] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these umpolung strategies.
Cyanide-Catalyzed Benzoin Condensation
Reaction: Benzaldehyde to Benzoin
Procedure:
-
In a round-bottomed flask, dissolve sodium cyanide (0.1 eq) in water.
-
Add 95% ethanol, followed by benzaldehyde (1.0 eq).
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude benzoin from ethanol to afford the pure product.[15]
Note: This reaction should be performed in a well-ventilated fume hood due to the use of cyanide.
N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction
Reaction: Conjugate addition of an aldehyde to a Michael acceptor.
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the thiazolium salt precatalyst (e.g., 10 mol%).
-
Add a suitable base (e.g., DBU or triethylamine, 1.2 eq) and the solvent (e.g., THF or DCM).
-
Stir the mixture at room temperature for 10-15 minutes to generate the active NHC catalyst.
-
Add the aldehyde (1.2 eq) and the Michael acceptor (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Corey-Seebach Reaction using Dithianes
Reaction: Acylation of an alkyl halide.
Procedure: Step 1: Dithiane Formation
-
To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., chloroform), add 1,3-propanedithiol (1.1 eq).
-
Add a catalytic amount of a Lewis acid (e.g., BF3·OEt2).
-
Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the dithiane.
Step 2: Alkylation
-
Dissolve the dithiane (1.0 eq) in dry THF under an inert atmosphere and cool to -30 °C.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1-2 hours at this temperature.
-
Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer and concentrate to give the alkylated dithiane.[8]
Step 3: Deprotection
-
Dissolve the alkylated dithiane in a mixture of acetone and water.
-
Add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq).
-
Stir the mixture at room temperature until the dithiane is consumed.
-
Filter the reaction mixture and concentrate the filtrate.
-
Extract the product with an organic solvent, dry, and purify by chromatography to obtain the ketone.[12]
Henry (Nitroaldol) Reaction
Reaction: Addition of nitromethane to an aldehyde.
Procedure:
-
To a mixture of the aldehyde (1.0 eq) and nitromethane (5.0 eq), add a catalytic amount of a base (e.g., imidazole, 0.35 eq).
-
The reaction can be performed solvent-free by grinding the reactants in a mortar and pestle or in a suitable solvent like water.[19]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-nitro alcohol by column chromatography.[19]
Conclusion
The choice of an umpolung reagent is a critical decision in synthetic planning. Cyanide, while historically significant, is often supplanted by the more versatile and efficient N-heterocyclic carbenes for catalytic umpolung. For stoichiometric applications requiring a robust acyl anion equivalent, dithianes remain a reliable choice, despite the multiple steps involved. Nitroalkanes offer a mild and effective route to β-nitro alcohols and their derivatives. By understanding the distinct mechanistic nuances and practical considerations of each reagent class, researchers can strategically employ umpolung chemistry to construct complex molecules with greater control and efficiency.
References
- 1. Umpolung - Wikipedia [en.wikipedia.org]
- 2. dnmfaizpur.org [dnmfaizpur.org]
- 3. princeton.edu [princeton.edu]
- 4. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 6. baranlab.org [baranlab.org]
- 7. Persistent carbene - Wikipedia [en.wikipedia.org]
- 8. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Corey-Seebach Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Henry reaction - Wikipedia [en.wikipedia.org]
- 14. Henry Reaction [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Benzoin Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. tandfonline.com [tandfonline.com]
A Comparative Guide to the Use of 2-Methoxy-1,3-dithiane in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate synthetic methodologies is paramount to achieving efficient, cost-effective, and scalable chemical transformations. This guide provides a detailed cost-benefit analysis of utilizing 2-methoxy-1,3-dithiane as a formyl anion equivalent in organic synthesis, comparing its performance with two common alternatives: N,N-dimethylhydrazones and the Bodroux-Chichibabin aldehyde synthesis.
Executive Summary
This compound, a derivative of the well-established 1,3-dithiane core, serves as a versatile and effective masked acyl anion for the introduction of a formyl group. Its primary advantages lie in the high yields and predictability of its reactions. However, the multi-step nature of its use, including formation and subsequent deprotection, along with the associated costs of sulfur-containing reagents and waste disposal, necessitates a careful evaluation against alternative methods. N,N-Dimethylhydrazones offer a milder alternative, while the classic Bodroux-Chichibabin reaction provides a more direct route from Grignard reagents, each with its own set of advantages and disadvantages in terms of cost, yield, and substrate scope.
Cost Analysis
The economic viability of a synthetic route is a critical factor in both academic research and industrial drug development. This section breaks down the estimated costs associated with using this compound and its alternatives for the synthesis of a generic aldehyde.
Table 1: Estimated Reagent Costs for the Synthesis of a Target Aldehyde (10 mmol scale)
| Reagent/Method | Starting Materials | Key Reagents | Deprotection/Hydrolysis | Estimated Total Cost (USD) |
| This compound | 1,3-Propanedithiol (~ | n-Butyllithium (~$1.00/mL), Electrophile (variable) | N-Chlorosuccinimide (NCS) (~
| $25 - $40 |
| N,N-Dimethylhydrazone | Aldehyde (variable), N,N-Dimethylhydrazine (~$1.00/g) | Strong Base (e.g., LDA) (~$2.00/mmol) | Mild Acid (e.g., HCl) (negligible) | $20 - $35 |
| Bodroux-Chichibabin | Alkyl/Aryl Halide (variable) | Magnesium turnings (~
| Strong Acid (e.g., H2SO4) (negligible) | $15 - $30 |
Note: Prices are estimates based on commercially available reagent listings and may vary. The cost of the electrophile/starting aldehyde or halide is variable and not included in the total for direct comparison of the formylation methods.
Performance Comparison
The efficacy of a synthetic method is not solely determined by cost but also by its performance in the laboratory. Key metrics include reaction yield, conditions, and the ease of purification.
Table 2: Performance Comparison of Formyl Anion Equivalents
| Parameter | This compound | N,N-Dimethylhydrazone | Bodroux-Chichibabin (Grignard/Orthoformate) |
| Typical Yields | 80-95% for alkylation[2], 85-95% for deprotection[3] | 70-90% for alkylation, >90% for hydrolysis[4][5] | 50-80%[6][7] |
| Reaction Conditions | Cryogenic temperatures (-78 °C) for lithiation, Room temperature for alkylation and deprotection | -78 °C to room temperature for metalation and alkylation | Room temperature to reflux for Grignard formation and reaction |
| Substrate Scope | Broad, compatible with a wide range of electrophiles | Good, but can be sensitive to sterically hindered substrates | Generally good for a variety of Grignard reagents, but can be sensitive to functional groups |
| Purification | Chromatography often required to remove sulfur byproducts[1] | Chromatography may be needed to remove hydrazine-related impurities[8] | Extraction and distillation are often sufficient[9] |
| Waste Disposal | Organosulfur waste requires specific disposal protocols.[10] Heavy metal reagents (e.g., mercury salts) for deprotection generate toxic waste.[3] | Hydrazine derivatives are toxic and require careful handling and disposal.[11] | Quenching of excess Grignard reagent generates significant salt waste.[10][12] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of any synthetic method.
Synthesis of an Aldehyde via 2-Lithio-1,3-dithiane
Step 1: Formation of this compound A solution of 1,3-propanedithiol (1.0 eq) and trimethoxymethane (1.1 eq) in dry dichloromethane is cooled to 0 °C. A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) is added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound, which can be purified by distillation or chromatography.[1]
Step 2: Lithiation and Alkylation this compound (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 1-2 hours. The desired electrophile (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.[13]
Step 3: Deprotection to the Aldehyde The crude alkylated dithiane is dissolved in a mixture of acetone and water. N-Chlorosuccinimide (NCS) (2.2 eq) is added in portions at 0 °C, and the reaction is stirred at room temperature for 1-2 hours. The mixture is then filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous sodium bisulfite and brine. The organic layer is dried and concentrated to afford the desired aldehyde, which is typically purified by column chromatography.[14]
Synthesis of an Aldehyde via an N,N-Dimethylhydrazone
Step 1: Formation of the N,N-Dimethylhydrazone The starting aldehyde (1.0 eq) is dissolved in ethanol, and N,N-dimethylhydrazine (1.1 eq) is added. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the crude hydrazone, which is often used without further purification.[4]
Step 2: Deprotonation and Alkylation The crude hydrazone is dissolved in dry THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added slowly, and the mixture is stirred for 1 hour. The electrophile (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted.
Step 3: Hydrolysis to the Aldehyde The crude alkylated hydrazone is dissolved in a mixture of THF, water, and concentrated hydrochloric acid. The solution is stirred at room temperature until TLC analysis indicates complete conversion. The product is then extracted with an organic solvent, washed with saturated sodium bicarbonate, dried, and purified by chromatography.[15]
Synthesis of an Aldehyde via the Bodroux-Chichibabin Reaction
A solution of the appropriate alkyl or aryl halide (1.0 eq) in dry diethyl ether is added dropwise to a stirred suspension of magnesium turnings (1.1 eq) in diethyl ether under an inert atmosphere. The reaction is initiated with a small crystal of iodine if necessary and may require gentle heating to maintain a steady reflux. After the magnesium is consumed, the resulting Grignard reagent is cooled to 0 °C. Triethyl orthoformate (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or heated to reflux for 2-4 hours. The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated sulfuric acid. The product is extracted with diethyl ether, and the organic layer is washed with water and brine, dried, and concentrated. The resulting aldehyde is typically purified by distillation.[6][16]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in each synthetic route.
Figure 1: Synthetic workflow for aldehyde synthesis using this compound.
Figure 2: Synthetic workflow for aldehyde synthesis using an N,N-dimethylhydrazone.
Figure 3: Synthetic workflow for the Bodroux-Chichibabin aldehyde synthesis.
Conclusion and Recommendations
The choice between this compound and its alternatives is highly dependent on the specific requirements of the synthesis.
-
This compound is the preferred choice when high yields and broad substrate compatibility are the primary concerns, and the additional steps of formation and deprotection can be justified. The relatively higher cost and the need to manage organosulfur waste are its main drawbacks.
-
N,N-Dimethylhydrazones present a compelling alternative, particularly when milder reaction conditions are required. The toxicity of hydrazine derivatives is a significant safety consideration that must be addressed through proper handling and disposal procedures.
-
The Bodroux-Chichibabin reaction is the most direct and often the most cost-effective method for converting an alkyl or aryl halide to an aldehyde. However, its yields can be more variable, and it is less tolerant of certain functional groups that are incompatible with Grignard reagents.
For drug development and process chemistry where scalability, cost, and waste minimization are critical, the Bodroux-Chichibabin reaction, despite its age, remains a highly attractive option. For complex, multi-step syntheses in a research setting where maximizing yield is paramount, the reliability of the dithiane methodology often outweighs its disadvantages. The N,N-dimethylhydrazone route occupies a middle ground and can be a valuable tool in a synthetic chemist's arsenal, especially for substrates that may be sensitive to the conditions of the other two methods. Ultimately, a thorough evaluation of the specific synthetic challenge at hand will guide the judicious selection of the most appropriate formyl anion equivalent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N,N‐Dimethylhydrazine as a Reversible Derivatization Agent to Promote the Hydroxymethylation of Furfural with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 6. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 7. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 10. reddit.com [reddit.com]
- 11. Technetium - Wikipedia [en.wikipedia.org]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 2-Methoxy-1,3-dithiane: A Guide for Laboratory Professionals
Key Hazard Considerations
Based on analogous compounds, 2-Methoxy-1,3-dithiane is anticipated to present the following hazards:
-
Flammability: Likely to be a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3]
-
Health Hazards: May be harmful if swallowed or inhaled and could cause skin irritation.[1][4]
-
Peroxide Formation: May form explosive peroxides over time.[1] It is recommended to test for peroxide formation before distillation or evaporation and to discard the material after one year.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use only in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Procedure
The disposal of this compound should always be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Consult Institutional Protocols: Before initiating any disposal procedure, review your organization's chemical waste management plan.
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. It should be collected in a dedicated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any associated hazard warnings (e.g., "Flammable," "Harmful").
-
Storage Pending Disposal: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[2] The container must be kept tightly closed.[1][2][3]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[3][4] Disposal should be conducted at an approved waste disposal plant.[3][4]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's emergency response team. Remove all sources of ignition.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[2]
-
Inhalation: Move the affected person to fresh air.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[4]
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methoxy-1,3-dithiane
Essential Safety and Handling Guide for 2-Methoxy-1,3-dithiane
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is synthesized from safety data for structurally related compounds, including 1,3-Dithiane, 2-(4-Methoxyphenyl)-1,3-dithiane, and 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. This information should be used as a conservative starting point for risk assessment and laboratory procedures.
Researchers, scientists, and drug development professionals must exercise caution when handling this compound. Based on the analysis of related compounds, this chemical may cause skin and eye irritation, may be harmful if swallowed, and could lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[2] | To protect against potential splashes and airborne particles that may cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation.[2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit.[2] | To protect exposed skin from potential contact and irritation. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if aerosols are generated.[2] | To prevent inhalation of dust, fumes, or vapors that may cause respiratory tract irritation. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Keep away from strong oxidizing agents.[4]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[4] In all cases of exposure, seek medical attention.
Spill and Disposal Procedures:
-
In case of a spill, wear appropriate PPE and ensure adequate ventilation.
-
Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2]
Experimental Protocols
Given the lack of specific experimental data for this compound, it is imperative to conduct a thorough risk assessment before any new procedure. Start with small-scale experiments in a controlled environment to observe the compound's behavior.
Visualizing Safety Protocols
The following workflow diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
